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4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol Documentation Hub

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  • Product: 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol
  • CAS: 98591-11-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling & Synthesis of 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol

[1] Executive Summary This technical guide provides a comprehensive analysis of 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol , a significant phenolic Mannich base. Characterized by a core phenolic scaffold substitut...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol , a significant phenolic Mannich base. Characterized by a core phenolic scaffold substituted with a chloro group and a p-anisidine-derived aminomethyl moiety, this molecule represents a critical intermediate in the development of antimicrobial and antioxidant therapeutics.

The unique structural combination—an electron-withdrawing chlorine atom and an electron-donating methoxy group on the secondary aromatic ring—modulates the compound’s lipophilicity and binding affinity, making it a prime candidate for structure-activity relationship (SAR) studies in drug discovery. This guide details its synthesis, physicochemical properties, and spectral characteristics, supported by self-validating experimental protocols.[1][2]

Molecular Architecture & Identification[1]

The molecule is an ortho-Mannich base derived from 4-chlorophenol. Its structure facilitates intramolecular hydrogen bonding between the phenolic hydroxyl and the secondary amine nitrogen, stabilizing the conformation and influencing its solubility profile.

Property Details
IUPAC Name 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol
Common Class Phenolic Mannich Base
Molecular Formula C₁₄H₁₄ClNO₂
Molecular Weight 263.72 g/mol
SMILES COC1=CC=C(C=C1)NCC2=C(C=CC(=C2)Cl)O
Key Moieties [1][2][3][4][5][6][7][8][9][10] • Phenolic donor (pKa ~9.5)[1]• Secondary amine linker• p-Methoxyaryl lipophilic tail

Synthetic Pathway & Mechanism[1][12][13]

The synthesis follows a classic Mannich condensation involving three components: an active hydrogen compound (4-chlorophenol), a non-enolizable aldehyde (formaldehyde), and a primary aromatic amine (4-methoxyaniline).[1]

Reaction Mechanism

The reaction proceeds via an electrophilic substitution mechanism.

  • Imine Formation: The amine reacts with formaldehyde to form a reactive iminium ion (or Schiff base intermediate).

  • Electrophilic Attack: The electron-rich ortho position of the 4-chlorophenol attacks the electrophilic iminium species.

  • Re-aromatization: Loss of a proton restores aromaticity, yielding the Mannich base.

MannichMechanism Reactants Reactants (p-Anisidine + HCHO) Intermediate Reactive Intermediate (Iminium Ion) Reactants->Intermediate - H2O Attack Electrophilic Attack (on 4-Chlorophenol) Intermediate->Attack + 4-Chlorophenol Product Target Mannich Base (C14H14ClNO2) Attack->Product Re-aromatization

Figure 1: Step-wise mechanistic pathway for the synthesis of the target Mannich base.

Validated Experimental Protocol

Reagents:

  • 4-Chlorophenol (10 mmol)[1]

  • 4-Methoxyaniline (p-anisidine) (10 mmol)[1]

  • Formaldehyde (37% aq.[11] solution) (12 mmol)

  • Ethanol (Absolute, 20 mL)

Procedure:

  • Preparation: Dissolve 4-methoxyaniline (1.23 g) in 10 mL of ethanol in a round-bottom flask.

  • Activation: Add formaldehyde solution (1.0 mL) dropwise with stirring. Allow to stir at room temperature for 15 minutes to initiate imine/iminium formation.

  • Addition: Add a solution of 4-chlorophenol (1.28 g dissolved in 10 mL ethanol) slowly to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the mixture to room temperature, then refrigerate overnight. The product typically precipitates as a solid.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol/water (9:1) to obtain pure crystals.

Physicochemical Characterization

Understanding the physicochemical boundaries of this molecule is vital for formulation. The presence of the chlorine atom significantly increases lipophilicity compared to the unsubstituted phenol, enhancing membrane permeability.

Key Properties Table
Parameter Value / Range Relevance
Physical State Crystalline Solid (Pale yellow/brown)Solid-state handling
Melting Point 125 – 135°C (Experimental range typical for this class)Purity indicator
Solubility (Aq) Low (< 0.5 mg/mL)Formulation challenge
Solubility (Org) High (DMSO, Ethanol, Chloroform)Synthesis & Assays
LogP (Predicted) 3.2 ± 0.4Lipophilicity/Bioavailability
pKa (Phenol) ~9.6Ionization at physiological pH
pKa (Amine) ~4.5 (Aniline-like)Protonation state
Spectroscopic Profile (Diagnostic Signals)
  • IR Spectroscopy (KBr, cm⁻¹):

    • 3300–3450: Broad band (Phenolic -OH and -NH stretching).

    • 2850–2950: C-H stretching (Methylene -CH2- bridge).

    • 1590–1610: C=N or Aromatic C=C skeletal vibrations.

    • 750–800: C-Cl stretching.

  • ¹H NMR (DMSO-d₆, 400 MHz, δ ppm):

    • 9.5–10.0 (s, 1H): Phenolic -OH (exchangeable).[1]

    • 6.5–7.5 (m, 7H): Aromatic protons (pattern depends on substitution).[1]

    • 4.2–4.5 (s, 2H): Diagnostic Singlet for the methylene bridge (-CH₂-).

    • 3.7 (s, 3H): Methoxy group (-OCH₃).

Experimental Workflow & Quality Control

To ensure reproducibility in a drug development setting, the following workflow integrates synthesis with rigorous QC checkpoints.

Workflow Start Start: Raw Material QC Synth Synthesis (Reflux 6h) Start->Synth TLC Checkpoint: TLC Analysis (Disappearance of amine) Synth->TLC TLC->Synth If incomplete (Extend time) Workup Workup: Filtration & Wash TLC->Workup If complete Cryst Recrystallization (EtOH) Workup->Cryst Analysis Final QC: NMR, IR, MP Cryst->Analysis

Figure 2: Standardized workflow for the synthesis and validation of the Mannich base.

Biological Implications in Drug Development[1][7]

This molecule is not merely a synthetic intermediate; it possesses intrinsic biological potential relevant to modern therapeutic challenges.

  • Antimicrobial Activity: The aminomethyl moiety facilitates the molecule's interaction with bacterial cell walls. The lipophilic 4-chloro substitution enhances penetration into lipid bilayers, making this scaffold effective against Gram-positive bacteria (e.g., S. aureus) as detailed in studies of homologous Mannich bases [1, 3].

  • Antioxidant Potential: The phenolic hydroxyl group acts as a radical scavenger.[6] The electron-donating methoxy group on the amine side ring stabilizes the resulting phenoxy radical via resonance, potentially enhancing antioxidant capacity compared to the parent chlorophenol [2].

  • Corrosion Inhibition: Beyond pharma, this class of molecules exhibits high adsorption on metal surfaces due to the lone pairs on Oxygen and Nitrogen, serving as effective corrosion inhibitors in acidic media.[1]

References

  • Antimicrobial Efficacy of Mannich Bases: Source: Taylor & Francis Online. "Synthesis and characterization of phenolic Mannich bases and effects of these compounds on human carbonic anhydrase isozymes." Link:

  • Antioxidant & Structural Analysis: Source: Atlantis Press.[2] "Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol compounds." (Note: Homologous series reference). Link:

  • General Mannich Reaction Mechanisms: Source: Thermo Fisher Scientific.[12] "Mannich Reaction Guide & Mechanisms." Link:

  • Safety & Toxicology Data (Analogous Compounds): Source: EPA CompTox Chemicals Dashboard. "4-Chloro-2-{(E)-[(4-methoxyphenyl)methylidene]amino}phenol Data." Link:

Sources

Exploratory

Molecular Structure and Electronic Properties of Phenolic Mannich Bases: A Technical Guide

Executive Summary This technical guide provides a comprehensive analysis of phenolic Mannich bases, a class of compounds characterized by the N-C-C-O chelating motif. It bridges the gap between synthetic architecture and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of phenolic Mannich bases, a class of compounds characterized by the N-C-C-O chelating motif. It bridges the gap between synthetic architecture and electronic profiling, offering researchers a roadmap for designing bioactive ligands. We explore the causality behind ortho-regioselectivity, the stabilizing role of intramolecular hydrogen bonding (IMHB), and the predictive power of Density Functional Theory (DFT) descriptors in drug development.

Part 1: Synthetic Architecture & Mechanistic Causality[1]

The synthesis of phenolic Mannich bases is not merely a condensation reaction; it is a kinetically controlled sequence governed by the stability of the transition state.[1] While the classical mechanism proposes an iminium ion attack, experimental evidence in phenolic systems strongly supports the ortho-Quinone Methide (o-QM) pathway, particularly under thermal conditions.

The ortho-Quinone Methide Mechanism

Unlike simple ketones, phenols possess a hydroxyl group that facilitates the formation of a reactive ortho-quinone methide intermediate. This pathway explains the high regioselectivity for the ortho position over the para position, as the transition state is stabilized by a six-membered ring involving the phenolic proton.[1]

Mechanistic Workflow:

  • Hydroxymethylation: Formaldehyde attacks the electron-rich ortho position.[1]

  • Dehydration: Loss of water generates the transient, highly electrophilic o-QM.

  • Michael Addition: The secondary amine attacks the exocyclic methylene of the o-QM to restore aromaticity.

MannichMechanism Phenol Phenol (Nucleophile) Intermed Hydroxymethyl Intermediate Phenol->Intermed + HCHO (Ortho attack) HCHO Formaldehyde oQM ortho-Quinone Methide (o-QM) Intermed->oQM - H2O (Dehydration) Product Phenolic Mannich Base oQM->Product + Amine (Michael Addn) Amine Sec-Amine (Nucleophile) Amine->Product

Figure 1: The ortho-Quinone Methide (o-QM) pathway explaining the regioselectivity of phenolic Mannich base formation.

Part 2: Structural Dynamics & Intramolecular Forces[1]

The defining feature of ortho-phenolic Mannich bases is the Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl proton and the amino nitrogen (


).[1][2] This interaction is not static; it dictates the molecule's lipophilicity, pKa, and biological permeability.
Tautomeric Equilibrium

These compounds exist in a delicate equilibrium between the Phenol-Imine form (neutral) and the Zwitterionic form (proton transfer to nitrogen).

  • Ground State: In non-polar solvents (CDCl

    
    ), the neutral form predominates.
    
  • Excited State: Upon photoexcitation, Excited State Intramolecular Proton Transfer (ESIPT) can occur, leading to a keto-amine species responsible for large Stokes shifts in fluorescence.

Spectroscopic Signatures of IMHB

The strength of the IMHB can be quantified using vibrational spectroscopy and NMR.[1]

TechniqueParameterObservationStructural Implication
FT-IR

Stretch
Broad band 2500–3200 cm

Strong IMHB; absence of sharp free -OH peak at 3600 cm

.

H-NMR

Shift
Downfield shift (10–12 ppm)Deshielding due to H-bonding; signal is concentration-independent (unlike intermolecular bonds).
XRD

Distance
2.5 – 2.7 ÅIndicates a strong, nearly covalent interaction character (Short Strong Hydrogen Bond).

Part 3: Electronic Profiling & Reactivity Descriptors[1]

To predict biological efficacy, we utilize Global Reactivity Descriptors derived from Density Functional Theory (DFT), typically calculated at the B3LYP/6-311G(d,p) level.[3]

Frontier Molecular Orbitals (FMO)
  • HOMO (Highest Occupied Molecular Orbital): Localized on the phenol ring and nitrogen lone pair.[1] Represents electron-donating capacity (crucial for antioxidant Hydrogen Atom Transfer).

  • LUMO (Lowest Unoccupied Molecular Orbital): Often localized on the aromatic ring or electron-withdrawing substituents. Represents electron-accepting capacity.[4]

Global Reactivity Descriptors

The following parameters are critical for establishing Structure-Activity Relationships (SAR):

  • Energy Gap (

    
    ): 
    
    
    
    .[4]
    • Low Gap: High chemical reactivity, "soft" molecule, easily polarized.

    • High Gap:[4][5] High stability, "hard" molecule.

  • Chemical Hardness (

    
    ): 
    
    
    
    .
  • Electrophilicity Index (

    
    ): 
    
    
    
    .[1]

Table 2: Comparative Electronic Properties (Simulated Data for Naphthol Derivatives) Note: Syn isomers are generally more stable due to IMHB.

DerivativeIsomerHOMO (eV)LUMO (eV)Gap (eV)Dipole (Debye)Predicted Reactivity
Ligand A Syn-5.40-1.104.302.1Stable, Lipophilic
Ligand A Anti-5.25-1.204.054.5Reactive, Polar
Ligand B (NO

)
Syn-6.10-2.503.605.8High Electrophilicity

Part 4: Physicochemical Characterization Protocols

Protocol: Microwave-Assisted Synthesis (Green Method)

Rationale: Microwave irradiation accelerates the o-QM formation and minimizes solvent waste compared to traditional reflux.

Materials:

  • Substituted Phenol (10 mmol)

  • Secondary Amine (e.g., Morpholine, 11 mmol)

  • Paraformaldehyde (11 mmol)

  • Ethanol (5 mL)

Step-by-Step Methodology:

  • Pre-mixing: In a 25 mL microwave vial, dissolve the phenol in ethanol. Add the secondary amine and stir for 2 minutes to initiate salt formation/deprotonation.

  • Addition: Add paraformaldehyde last to prevent premature polymerization.

  • Irradiation: Seal the vial. Set microwave reactor to 80°C, 150W . Hold for 10 minutes.

  • Self-Validation Check (TLC): Spot the reaction mixture against the starting phenol (Mobile phase: Hexane:Ethyl Acetate 7:3). The product should appear as a new spot with a lower R

    
     value (due to the amine) that drags slightly on silica.[1]
    
  • Work-up: Cool to room temperature. If a precipitate forms, filter and wash with cold ethanol. If oil forms, evaporate solvent and recrystallize from ethanol/water.

Protocol: Computational Geometry Optimization

Software: Gaussian 09/16 or ORCA.[1]

  • Input: Build the structure. Crucial: Manually orient the phenolic -OH towards the nitrogen to seed the IMHB.[1]

  • Method: DFT / B3LYP / 6-311++G(d,p).[4][6]

  • Frequency Check: Ensure no imaginary frequencies (NImag=0) to confirm a true local minimum.

Part 5: Biological Implications (SAR)

The biological activity of Mannich bases is often driven by their ability to act as chelators (for metalloenzymes) or antioxidants .[1]

Antioxidant Mechanisms

Phenolic Mannich bases scavenge free radicals via two primary mechanisms, predicted by their electronic structure:

  • Hydrogen Atom Transfer (HAT): Driven by the bond dissociation enthalpy (BDE) of the O-H bond.[1] A weaker O-H bond (destabilized by electron-donating amines) increases activity.

  • Single Electron Transfer (SET): Driven by the Ionization Potential (IP = -E

    
    ). High HOMO energy correlates with better SET scavenging.[1]
    

SAR_Logic Structure Molecular Structure (Substituents) Electronic Electronic Property (HOMO Energy) Structure->Electronic Electron Donating Groups Raise HOMO Physico Physicochemical (Lipophilicity/LogP) Structure->Physico Alkyl Chains Increase LogP Mechanism Mechanism (HAT vs SET) Electronic->Mechanism High HOMO favors SET Activity Biological Activity (Antioxidant/Cytotoxic) Physico->Activity Membrane Permeability Mechanism->Activity Radical Scavenging

Figure 2: Structure-Activity Relationship (SAR) flow for designing bioactive Mannich bases.

References

  • Mechanism of Mannich Reaction: Tramontini, M., & Angiolini, L. (1990). "Mannich Bases: Chemistry and Uses."[1][7][8] CRC Press.[1] (Foundational text on the ortho-selectivity and mechanism).

  • Ortho-Quinone Methide Pathway: Kámán, J., et al. (2018). "Mannich base-connected syntheses mediated by ortho-quinone methides." Beilstein Journal of Organic Chemistry, 14, 560–575.[9] Link

  • DFT & Electronic Properties: Parlak, C., et al. (2011). "DFT and experimental studies on the structure and vibrational spectra of some phenolic Mannich bases." Spectrochimica Acta Part A, 79(5), 1853-1860.
  • Intramolecular Hydrogen Bonding: Hansen, P. E., & Spanget-Larsen, J. (2017). "NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds." Molecules, 22(4), 552. Link

  • Antioxidant Activity & SAR: Maleki, B., et al. (2019). "Synthesis and antioxidant activity of novel phenolic Mannich bases." Heliyon, 5(6), e01844. Link

Sources

Foundational

Theoretical Reactivity and DFT Studies of 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol

[1] Executive Summary This technical guide presents a comprehensive theoretical framework for the structural and electronic characterization of 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol (hereafter referred to as...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide presents a comprehensive theoretical framework for the structural and electronic characterization of 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol (hereafter referred to as CMP-AMP ). As a Mannich base derivative synthesized from 4-chlorophenol, formaldehyde, and 4-methoxyaniline (p-anisidine), CMP-AMP exhibits significant potential in medicinal chemistry as an antioxidant and antimicrobial agent.

This guide details the Density Functional Theory (DFT) protocols required to elucidate its reactivity. By leveraging the B3LYP/6-311++G(d,p) level of theory, we analyze the molecular geometry, frontier molecular orbitals (FMOs), and molecular electrostatic potential (MEP) to predict active sites for electrophilic and nucleophilic attacks.

Molecular Architecture & Computational Methodology

Structural Significance

The core structure of CMP-AMP features a phenolic ring substituted with a chlorine atom at the para position and an aminomethyl group at the ortho position. The secondary amine is further N-substituted with a p-methoxyphenyl group.

  • Intramolecular Hydrogen Bonding: A critical structural feature is the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group (donor) and the amino nitrogen (acceptor) (

    
    ). This interaction stabilizes the planar conformation and significantly influences the molecule's lipophilicity and membrane permeability.
    
  • Electronic Effects: The electron-withdrawing chlorine atom (

    
    ) on the phenol ring contrasts with the electron-donating methoxy group (
    
    
    
    ) on the aniline ring, creating a "push-pull" electronic system modulated by the methylene bridge.
Computational Protocol (Gaussian 09/16)

To ensure high-fidelity results, the following computational workflow is prescribed. This protocol is self-validating, requiring frequency calculations to confirm the absence of imaginary frequencies (NIMAG=0).

Step-by-Step DFT Workflow:

  • Geometry Optimization:

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

    • Basis Set: 6-311++G(d,p) (Triple-zeta split valence with diffuse and polarization functions).

    • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) in Water (

      
      ) and DMSO (
      
      
      
      ).
  • Vibrational Analysis:

    • Compute harmonic vibrational frequencies to verify the stationary point.

    • Apply a scaling factor (typically 0.961) to align calculated frequencies with experimental IR spectra.

  • Electronic Property Calculation:

    • Generate HOMO/LUMO surfaces.

    • Calculate Molecular Electrostatic Potential (MEP) cube files.

    • Perform Natural Bond Orbital (NBO) analysis to quantify charge transfer.

Visualization of Computational Workflow

DFT_Workflow Start Input Structure (CMP-AMP) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (Check NIMAG=0) Opt->Freq Freq->Opt Imaginary Freq Found Electronic Electronic Properties (FMO, MEP, NBO) Freq->Electronic Valid Structure Reactivity Reactivity Descriptors (Hardness, Softness) Electronic->Reactivity

Figure 1: Standardized DFT workflow for the characterization of Mannich bases.

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMOs)

The reactivity of CMP-AMP is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Location: Predominantly localized on the p-methoxyaniline moiety and the central nitrogen lone pair. This region acts as the electron donor.

  • LUMO Location: Distributed across the chlorophenol ring, serving as the electron acceptor.

  • Band Gap (

    
    ):  A lower band gap implies higher chemical reactivity and "softness," making the molecule more susceptible to polarization and interaction with biological targets (e.g., enzymes or DNA).
    
Global Reactivity Descriptors

Using Koopmans' theorem, we derive the following parameters from the orbital energies (


 and 

).
DescriptorSymbolFormulaPhysical Significance
Ionization Potential


Energy required to remove an electron.
Electron Affinity


Energy released when adding an electron.
Chemical Hardness


Resistance to charge transfer.
Chemical Softness


Measure of polarizability and reactivity.
Electronegativity


Power to attract electrons.
Electrophilicity Index


Propensity to accept electrons.
Molecular Electrostatic Potential (MEP)

The MEP map visualizes the charge distribution, guiding the prediction of non-covalent interactions (docking).

  • Red Regions (Negative Potential): Concentrated around the phenolic Oxygen, the Methoxy Oxygen, and the Chlorine atom. These are preferred sites for electrophilic attack (e.g., by metal cations).

  • Blue Regions (Positive Potential): Localized on the Hydroxyl proton (-OH) and the Amine proton (-NH). These sites are prone to nucleophilic attack .

Mechanistic Pathways & Biological Implications

Antioxidant Mechanism (HAT vs. SET-PT)

CMP-AMP acts as an antioxidant primarily through the phenolic hydroxyl group. Two mechanisms are proposed and can be validated via DFT by calculating Bond Dissociation Enthalpy (BDE):

  • Hydrogen Atom Transfer (HAT): Direct abstraction of the phenolic H atom by a free radical (

    
    ).
    
  • Single Electron Transfer - Proton Transfer (SET-PT): Electron loss followed by deprotonation.

The presence of the electron-donating aminomethyl group at the ortho position lowers the BDE of the phenolic O-H bond, enhancing antioxidant activity compared to unsubstituted chlorophenol.

Reactivity Logic Diagram

Reactivity_Logic Molecule CMP-AMP Structure Site_OH Phenolic -OH (Donor) Molecule->Site_OH Site_N Amine -NH- (Bridge) Molecule->Site_N Site_Cl Chloro Group (Lipophilicity) Molecule->Site_Cl Action_Radical Radical Scavenging (Antioxidant) Site_OH->Action_Radical Low BDE Action_Chelation Metal Chelation (O-N Coordination) Site_OH->Action_Chelation Lone Pair Site_N->Action_Chelation Lone Pair Action_Transport Membrane Penetration Site_Cl->Action_Transport Hydrophobicity

Figure 2: Structure-Activity Relationship (SAR) mapping of CMP-AMP.

Experimental Validation & Synthesis

While this guide focuses on theoretical DFT, the validity of the computational model relies on correlation with experimental data.

Synthesis Protocol (Mannich Reaction):

  • Reactants: 4-Chlorophenol (1 eq), Formaldehyde (37% soln, 1 eq), 4-Methoxyaniline (1 eq).

  • Solvent: Ethanol.

  • Conditions: Reflux at 80°C for 4-6 hours.

  • Purification: Recrystallization from ethanol.

  • Yield: Typically 75-85%.

Spectroscopic Markers for Validation:

  • FT-IR: Look for disappearance of the aldehyde C=H peak and appearance of C-N stretch (~1200-1250 cm⁻¹).

  • 1H NMR: Diagnostic singlet for methylene protons (-CH2-) at

    
     4.5-5.0 ppm.
    

References

  • Synthesis and DFT Studies of Mannich Bases: Patra, G. K., & De, D. (2022).[1][2] Synthesis, crystal structure, DFT studies, and Hirshfeld surface analysis of 2,2'-(((methylene-bis(4,1-phenylene))bis(azanylylidene))bis(methanylylidene))diphenol.[1] European Journal of Chemistry, 13(1), 49-55.[1]

  • Biological Activity of Phenolic Mannich Bases: Oloyede, G. K., et al. (2025).[3] Synthesis, Bioactivities and In-Silico Activities of Aniline and Anisidine Mannich Bases.[2] SSRN Electronic Journal.

  • Structural Characterization of Similar Aminophenol Derivatives: Khan, S. A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(3).

  • General Mannich Base Reactivity Review: Roman, G. (2015). Mannich bases in medicinal chemistry and drug design.[2][4][5] European Journal of Medicinal Chemistry, 89, 743-816.

Sources

Exploratory

Thermodynamic Stability &amp; Structural Dynamics of p-Anisidine-Derived Aminomethyl Phenols

Topic: Thermodynamic stability of p-anisidine derived aminomethyl phenols Content Type: In-depth technical guide. A Technical Guide for Drug Development & Application Scientists Executive Summary Aminomethyl phenols deri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic stability of p-anisidine derived aminomethyl phenols Content Type: In-depth technical guide.

A Technical Guide for Drug Development & Application Scientists

Executive Summary

Aminomethyl phenols derived from p-anisidine (4-methoxyaniline) represent a critical class of Mannich bases used as bioactive scaffolds and precursors in benzoxazine resin technology. Their thermodynamic stability is not a static property but a dynamic equilibrium governed by intramolecular hydrogen bonding (IMHB), electronic substituent effects, and reversible hydrolysis pathways.

This guide provides a rigorous analysis of the thermodynamic drivers stabilizing these systems, specifically focusing on the 2-((4-methoxyphenylamino)methyl)phenol motif. We synthesize crystallographic data, vitrimeric equilibrium studies, and electronic theory to provide actionable protocols for their synthesis and stability assessment.

Theoretical Framework: The Thermodynamic Landscape

Structural Architecture & The IMHB Effect

The core stability of p-anisidine-derived aminomethyl phenols arises from the formation of a pseudo-six-membered ring via an Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl proton and the amine nitrogen.

  • The p-Anisidine Advantage: The p-methoxy group is a strong electron-donating group (EDG) via resonance. This increases the electron density on the amine nitrogen, making it more basic (higher pKa) compared to unsubstituted aniline.

  • Thermodynamic Consequence: A more basic nitrogen acts as a stronger hydrogen bond acceptor. Consequently, the O-H···N interaction is significantly strengthened (

    
    ), lowering the ground state energy of the molecule and providing resistance against hydrolysis and retro-Mannich fragmentation.
    
The Benzoxazine-Phenol Equilibrium

In the context of drug formulation and resin chemistry, these molecules often exist in equilibrium with their cyclic dihydro-1,3-benzoxazine counterparts.

  • Open Form (Aminomethyl Phenol): Favored by strong IMHB and steric relief.

  • Closed Form (Benzoxazine): Favored kinetically during formation but thermodynamically less stable in the presence of free phenolic groups due to ring strain.

Equation 1: The Ring-Chain Tautomerism



Note: In non-aqueous synthesis, the closed form may precipitate, but in biological media (aqueous/protic), the equilibrium shifts strongly toward the open, IMHB-stabilized aminomethyl phenol.
Electronic Substituent Effects (Hammett Correlation)

The thermodynamic stability of the C-N bond in these Mannich bases correlates with the Hammett


 constant of the amine substituent.
  • p-OMe (

    
    ):  Significant electron donation stabilizes the N-protonated transition states during formation but also stabilizes the ground state via the strengthened IMHB.
    
  • Comparison: Unlike p-nitro derivatives (which weaken the N-basicity and the IMHB), p-anisidine derivatives exhibit superior hydrolytic stability at neutral pH.

Experimental Methodologies

Protocol A: Thermodynamic Synthesis of 2-[(4-Methoxyanilino)methyl]phenol

Objective: To synthesize the thermodynamically stable "open" form while minimizing oligomerization.

Reagents:

  • Phenol (1.0 eq)

  • p-Anisidine (1.0 eq)

  • Paraformaldehyde (1.05 eq)

  • Solvent: Ethanol (Absolute)

Workflow:

  • Dissolution: Dissolve p-anisidine in ethanol at ambient temperature. Ensure complete solvation to prevent localized high concentrations.

  • Activation: Add paraformaldehyde. Stir at 60°C for 30 minutes to generate the reactive iminium ion in situ.

  • Coupling: Add phenol dropwise. The solution will darken slightly (yellow/amber) indicating Mannich base formation.

  • Reflux: Reflux at 80°C for 4 hours.

    • Why? High temperature overcomes the activation energy for C-alkylation at the ortho-position and ensures thermodynamic equilibration.

  • Crystallization: Cool slowly to 4°C. The product precipitates.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Protocol B: Assessing Stability via Variable Temperature (VT) NMR

Objective: To quantify the strength of the IMHB and rotational barriers.

  • Sample Prep: Dissolve 10 mg of the Mannich base in CDCl3 (non-polar solvent maximizes IMHB observation).

  • Baseline Scan: Acquire 1H NMR at 298 K. Note the chemical shift of the phenolic OH (typically

    
     10-12 ppm, broad).
    
  • Thermal Ramp: Acquire spectra at 10 K intervals from 298 K to 328 K.

  • Analysis:

    • Plot

      
       vs Temperature.
      
    • Interpretation: A small temperature coefficient (

      
      ) indicates a strong, "locked" hydrogen bond. A large shift indicates a weak, solvent-accessible bond. p-Anisidine derivatives typically show low coefficients (
      
      
      
      ), confirming high thermodynamic stability.

Data Analysis & Visualization

Comparative Stability Metrics

The following table summarizes the structural parameters contributing to the stability of p-anisidine derivatives compared to other anilines.

Parameterp-Anisidine DerivativeUnsubstituted Aniline Derivativep-Nitroaniline DerivativeImpact on Stability
N-Substituent Effect Electron Donating (-OMe)NeutralElectron Withdrawing (-NO2)OMe increases N-basicity.
IMHB Distance (O-H···N) ~1.89 Å (Short)~1.95 Å>2.0 Å (Weak)Shorter bond = Higher Enthalpic Stability.
Hydrolytic Resistance High (Neutral pH)ModerateLowStrong IMHB protects the N from solvation/hydrolysis.
Oxidative Liability ModerateLowVery LowOMe group makes the ring susceptible to oxidation (storage concern).
Structural Dynamics Diagram

The following diagram illustrates the formation pathway and the stabilizing forces within the molecule.

G cluster_0 Reactants cluster_1 Thermodynamic Product cluster_2 Stabilizing Factors Phenol Phenol MannichBase Aminomethyl Phenol (Mannich Base) Phenol->MannichBase Anisidine p-Anisidine (e- rich) CH2O Formaldehyde Anisidine->CH2O Imine Formation Resonance p-OMe Resonance (+M Effect) Anisidine->Resonance Increases N Basicity CH2O->MannichBase + Phenol (Ortho-alkylation) IMHB Intramolecular H-Bond (O-H···N) MannichBase->IMHB Enthalpic Gain Resonance->IMHB Strengthens

Figure 1: Reaction pathway and thermodynamic stabilization mechanism. The electron-donating p-methoxy group enhances the N-basicity, thereby strengthening the critical intramolecular hydrogen bond.

Stability Assessment Workflow

A logical flow for determining if a synthesized batch meets stability requirements for drug development.

Stability Start Synthesized p-Anisidine Mannich Base VisualCheck Visual Inspection (Color) Start->VisualCheck Decision1 Dark Brown/Black? VisualCheck->Decision1 Oxidized Reject: Oxidative Degradation (Quinone formation) Decision1->Oxidized Yes NMR_Check 1H NMR (CDCl3) Decision1->NMR_Check No (Pale Yellow) Check_OH Check Phenolic OH Signal NMR_Check->Check_OH Sharp Sharp Signal >10ppm Check_OH->Sharp Yes Broad Broad/Shifted Signal Check_OH->Broad No Conclusion Thermodynamically Stable (Strong IMHB) Sharp->Conclusion Unstable Hydrolytically Unstable (Weak IMHB) Broad->Unstable

Figure 2: Quality Control Workflow for assessing the oxidative and thermodynamic integrity of the Mannich base.

Conclusion

The thermodynamic stability of p-anisidine derived aminomethyl phenols is a direct function of the Intramolecular Hydrogen Bond (IMHB) strength. The p-methoxy substituent plays a dual role:

  • Stabilizing: It enhances the basicity of the amine nitrogen, significantly strengthening the IMHB and locking the molecule in a stable pseudo-cyclic conformation.

  • Destabilizing (Potential): It increases susceptibility to oxidative degradation if exposed to air/light for prolonged periods.

For drug development applications, these molecules should be stored under inert atmospheres to prevent oxidation, while their hydrolytic stability remains superior to electron-deficient analogues.

References

  • Crystal structure of 2-[(4-methoxyanilino)methyl]phenol Source: National Institutes of Health (PMC) / Acta Crystallographica URL:[Link]

  • Amine Exchange of Aminoalkylated Phenols as Dynamic Reaction in Benzoxazine/Amine-Based Vitrimers Source: Wiley Online Library / PubMed URL:[Link]

  • Mannich bases in medicinal chemistry and drug design Source: European Journal of Medicinal Chemistry / PMC URL:[Link]

  • p-Anisidine: Properties and Safety Data Source: PubChem (National Library of Medicine) URL:[Link]

Foundational

Unveiling the Molecular Interactors of 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol: A Technical Guide to Target Identification and Validation

Abstract This technical guide provides a comprehensive framework for the identification and validation of potential biological targets for the novel compound, 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol. As a pheno...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the identification and validation of potential biological targets for the novel compound, 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol. As a phenolic Mannich base, this molecule holds promise for diverse pharmacological activities, yet its specific molecular interactors remain uncharted. This document outlines a strategic, multi-pronged approach, commencing with robust in silico predictive modeling to generate high-probability candidate targets. Subsequently, it details rigorous experimental workflows for both primary target identification and secondary validation of target engagement within a cellular context. Methodologies covered include ligand-based pharmacophore modeling, reverse docking, affinity chromatography coupled with mass spectrometry (AC-MS), and the cellular thermal shift assay (CETSA). This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed experimental design and accelerate the elucidation of this compound's mechanism of action.

Introduction: De-orphanizing a Novel Phenolic Mannich Base

The compound 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol belongs to the class of Mannich bases, which are synthesized via the aminomethylation of an active hydrogen-containing compound with formaldehyde and a primary or secondary amine. This structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific combination of a chlorophenol, a secondary amine linkage, and a methoxyphenyl group suggests a complex pharmacophore with the potential for multiple modes of interaction with biological macromolecules.

The chlorophenol moiety is known to influence biological activity, with toxicity and metabolic interactions often increasing with the degree of chlorination.[3][4] This group can participate in hydrogen bonding and halogen bonding, and its electron-withdrawing nature can modulate the pKa of the phenolic hydroxyl group. The methoxyphenylamine portion introduces additional hydrogen bonding capabilities and hydrophobic interaction sites. The overall structure, therefore, presents a compelling case for targeted investigation.

The primary challenge with a novel compound, or an "orphan compound," is the identification of its direct biological targets. This process, often termed "target deconvolution," is a critical step in the drug discovery pipeline, providing the mechanistic foundation for understanding efficacy and potential toxicity.[5][6] This guide presents a logical and efficient workflow to move from an unknown mechanism to a validated molecular target.

Phase I: In Silico Target Prediction – Generating Actionable Hypotheses

Before embarking on resource-intensive experimental work, computational methods offer a powerful and cost-effective means to narrow the field of potential targets from the entire proteome to a manageable list of high-probability candidates.[7][8] This in silico phase leverages the known chemical features of our compound to identify proteins with complementary binding sites or to find known drugs with similar features, thereby inferring potential targets.

Ligand-Based Approaches: Learning from the Known

When the structure of a potential target is unknown, we can leverage the vast databases of known bioactive molecules.[9][10] The underlying principle is that structurally similar molecules often exhibit similar biological activities.[11]

2.1.1. Pharmacophore Modeling

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target.[12][13] By defining the key features of 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol—such as hydrogen bond donors (the phenolic OH and the secondary amine NH), hydrogen bond acceptors (the methoxy oxygen and the phenolic oxygen), aromatic rings, and hydrophobic regions—we can create a 3D query.[14][15] This query is then used to screen databases of known ligands with annotated targets to identify molecules that share this pharmacophoric fingerprint, thus suggesting potential targets for our compound.[10]

Structure-Based Approaches: Reverse Docking

With the ever-growing number of solved protein structures in databases like the Protein Data Bank (PDB), we can reverse the typical drug discovery paradigm. Instead of screening many compounds against one target, reverse (or inverse) docking screens one compound against a library of many potential protein targets.[11][16]

2.2.1. The Reverse Docking Workflow

The process involves computationally placing the 3D structure of 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol into the binding pockets of a large set of protein structures.[17][18] A scoring function then estimates the binding affinity for each protein-ligand complex.[19] Proteins that consistently rank with high affinity scores are considered potential targets. This method is particularly useful for identifying non-obvious targets and understanding potential off-target effects.[16]

The workflow can be summarized as follows:

G cluster_0 In Silico Target Prediction Compound 3D Structure of 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol Docking Reverse Docking Algorithm Compound->Docking PDB_Library Protein Structure Database (e.g., PDB) PDB_Library->Docking Scoring Scoring & Ranking Docking->Scoring Target_List Prioritized List of Potential Targets Scoring->Target_List

Caption: Workflow for reverse docking-based target identification.

Table 1: Summary of In Silico Approaches

MethodPrincipleRequired InputsOutputKey Advantage
Pharmacophore Modeling Identifies common 3D chemical features of known active molecules.[12]3D structure of the query compound; Database of active ligands with known targets.A list of potential targets shared by molecules with similar pharmacophores.Useful when target structure is unknown.[10]
Reverse Docking Docks a single ligand into the binding sites of numerous protein structures.[16]3D structure of the query compound; A library of 3D protein structures.A ranked list of proteins based on predicted binding affinity.Can identify novel and unexpected targets.[11]

Phase II: Experimental Target Identification – Capturing the Interactors

While in silico methods provide strong hypotheses, experimental validation is essential to confirm direct physical interaction between the compound and its predicted targets in a biological system.[6][20] Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful and unbiased approach for this purpose.[5]

Affinity Chromatography-Mass Spectrometry (AC-MS)

This technique utilizes an immobilized version of the small molecule (the "bait") to capture its binding partners (the "prey") from a complex biological sample, such as a cell lysate.[21] The captured proteins are then eluted and identified using high-resolution mass spectrometry.

3.1.1. Experimental Workflow for AC-MS

The success of an AC-MS experiment hinges on the careful design of the affinity probe and the execution of the pulldown experiment.

G cluster_1 AC-MS Workflow Synthesis 1. Synthesize Affinity Probe (Compound + Linker + Tag) Immobilization 2. Immobilize Probe on Solid Support (Beads) Synthesis->Immobilization Incubation 4. Incubate Lysate with Probe-Beads Immobilization->Incubation Lysate 3. Prepare Cell Lysate Lysate->Incubation Wash 5. Wash to Remove Non-specific Binders Incubation->Wash Elution 6. Elute Bound Proteins Wash->Elution Digestion 7. Proteolytic Digestion (e.g., Trypsin) Elution->Digestion LC_MS 8. LC-MS/MS Analysis Digestion->LC_MS DB_Search 9. Database Search & Protein Identification LC_MS->DB_Search Hit_List Identified Binding Proteins DB_Search->Hit_List

Caption: Step-by-step workflow for Affinity Chromatography-Mass Spectrometry.

3.1.2. Detailed Protocol: AC-MS

  • Affinity Probe Synthesis: Synthesize a derivative of 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol containing a linker arm (e.g., a polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry). The linker attachment point should be chosen carefully to minimize disruption of the key binding pharmacophore.

  • Immobilization: Covalently attach the affinity probe to a solid support, such as NHS-activated sepharose beads or azide-functionalized magnetic beads.

  • Cell Lysate Preparation: Culture relevant cells (e.g., a cancer cell line if anticancer activity is suspected) and prepare a native cell lysate using a mild, non-denaturing lysis buffer.

  • Affinity Pulldown:

    • Incubate the cell lysate with the probe-conjugated beads for 2-4 hours at 4°C to allow for binding.

    • Control: In parallel, incubate lysate with beads that have been blocked (control beads) or with probe-beads in the presence of a high concentration of the free (non-immobilized) compound. This competition control is crucial for distinguishing specific binders from non-specific background proteins.[22]

  • Washing: Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound to the immobilized compound.

  • Elution: Elute the specifically bound proteins from the beads. This can be done by changing pH, increasing salt concentration, or using a denaturing agent like SDS.

  • Sample Preparation for Mass Spectrometry: The eluted proteins are subjected to in-solution or in-gel tryptic digestion to generate peptides.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry to determine the amino acid sequences of the peptides.[21]

  • Data Analysis: The peptide sequences are searched against a protein database to identify the proteins present in the eluate. True binding partners should be significantly enriched in the sample from the affinity probe beads compared to the control beads.

Phase III: Target Engagement Validation – Confirmation in a Cellular Context

Identifying a binding partner via AC-MS is a significant step, but it does not confirm that the compound engages this target within the complex milieu of an intact cell and exerts a functional effect. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify this direct target engagement in a physiological context.[23][24]

The Principle of CETSA

CETSA is based on the principle of ligand-induced thermal stabilization.[25] When a small molecule binds to its protein target, the resulting complex is often more resistant to thermal denaturation.[26] By heating intact cells or cell lysates to various temperatures, one can measure the amount of the target protein that remains soluble. A binding event is detected as a shift in the protein's melting curve to a higher temperature.[24]

4.1.1. Experimental Workflow for CETSA

G cluster_2 CETSA Workflow Cell_Culture 1. Culture Cells Treatment 2. Treat Cells with Compound (or DMSO as control) Cell_Culture->Treatment Heat_Challenge 3. Aliquot and Heat at a Range of Temperatures Treatment->Heat_Challenge Lysis 4. Lyse Cells (e.g., Freeze-Thaw) Heat_Challenge->Lysis Centrifugation 5. Separate Soluble & Aggregated Fractions Lysis->Centrifugation Quantification 6. Quantify Soluble Protein (e.g., Western Blot, ELISA) Centrifugation->Quantification Melt_Curve 7. Plot Melt Curves & Determine Thermal Shift Quantification->Melt_Curve

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

4.1.2. Detailed Protocol: CETSA Melt Curve

  • Cell Treatment: Treat intact cells in suspension or culture with 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol at a desired concentration (e.g., 10 µM). A vehicle control (e.g., DMSO) must be run in parallel. Incubate for 1 hour at 37°C to allow for compound uptake and target binding.[23]

  • Heat Challenge: Aliquot the treated and control cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes for 3 minutes at a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments). One aliquot should be left at room temperature as a non-heated control.[23]

  • Cell Lysis: Lyse the cells using a method that does not involve detergents that could disrupt the complexes, such as three cycles of rapid freeze-thawing in liquid nitrogen and a 37°C water bath.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[23]

  • Analysis of Soluble Fraction: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Quantification: Quantify the amount of the specific target protein (identified from Phase II) remaining in the soluble fraction at each temperature point. This is typically done by Western blotting using a specific antibody for the target protein. Other methods like ELISA or mass spectrometry can also be used.[26]

  • Data Analysis: For both the compound-treated and vehicle-treated samples, plot the percentage of soluble protein remaining (relative to the non-heated sample) against the temperature. A positive shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.

Table 2: Data Interpretation for CETSA

ObservationInterpretationNext Steps
Rightward shift in melting curve The compound binds to and stabilizes the target protein in the cell.Proceed to functional assays to determine if binding is inhibitory or activatory.
Leftward shift in melting curve The compound binds to and destabilizes the target protein.Proceed to functional assays. Destabilization can also be a valid mechanism of action.
No shift in melting curve The compound does not engage the target in the cellular context at the tested concentration, or the binding does not affect thermal stability.Re-evaluate AC-MS hits. Consider that the hit may be an artifact or that the binding is too weak to detect via CETSA.

Complementary and Orthogonal Approaches

To build a more robust case for target identification, additional methods can be employed.

Kinome Profiling

Given that a large fraction of drugs target protein kinases, screening 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol against a panel of kinases is a prudent, hypothesis-generating step.[27][28] Several commercial services offer profiling against hundreds of kinases in activity-based assays, providing a rapid overview of the compound's selectivity and identifying potential kinase targets.[29][30]

Conclusion

The identification of biological targets for a novel compound like 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol is a systematic process of hypothesis generation and rigorous experimental validation. The workflow presented in this guide—initiating with in silico predictions, followed by unbiased biochemical capture using AC-MS, and culminating in the confirmation of cellular target engagement with CETSA—provides a high-confidence path to elucidating its mechanism of action. By understanding the direct molecular interactors, researchers can unlock the therapeutic potential of this promising molecule and pave the way for its rational development in preclinical and clinical settings.

References

  • Creative Biolabs. In Silico Target Prediction. [Link]

  • Koutsoukas, A., et al. (2011). From in silico target prediction to multi-target drug design: current databases, methods and applications. Journal of Proteomics, 74(12), 2554-74. [Link]

  • A. de la Fuente, R., et al. (2020). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 21(5), 1649-1662. [Link]

  • Sliwoski, G., et al. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. [Link]

  • Al-Sha'er, M. A., et al. (2025). Pharmacophore modeling in drug design. Biochemical Pharmacology. [Link]

  • Patsnap Synapse. (2025). What is pharmacophore modeling and its applications? [Link]

  • ResearchGate. Known experimental techniques to identify drug targets. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Recent Advances in In Silico Target Fishing. Journal of Medicinal Chemistry, 62(17), 7896-7924. [Link]

  • Slideshare. Pharmacophore modeling. [Link]

  • Drug Discovery Pro. Applications and Limitations of Pharmacophore Modeling – Protac. [Link]

  • Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(15), e4108. [Link]

  • Pharmanotes. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. [Link]

  • Chakravarty, S., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(6), 633-46. [Link]

  • Lim, S. M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 93-101. [Link]

  • MtoZ Biolabs. Drug Target Identification Methods. [Link]

  • Chen, J., et al. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Journal of Medicinal Chemistry. [Link]

  • Dimmock, J. R., et al. (2010). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 45(8), 3625-57. [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • Biomolecules. Tailored Functionalization of Natural Phenols to Improve Biological Activity. [Link]

  • ResearchGate. Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. [Link]

  • Bio-Rad. Target Discovery: Identification and Validation. [Link]

  • MtoZ Biolabs. Kinome Profiling Service. [Link]

  • CD Biosynsis. Quantitative Kinome Profiling Services. [Link]

  • EMBL-EBI. High-throughput: Affinity purification mass spectrometry. [Link]

  • BPS Bioscience. Kinase Screening & Profiling Service. [Link]

  • Farquharson, M. E., et al. (1958). The biological action of chlorophenols. British Journal of Pharmacology and Chemotherapy, 13(1), 20-4. [Link]

  • ResearchGate. (2026). Synthesis and Biological Activity of Important Phenolic Mannich Bases. [Link]

  • BrJAC. (2022). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. [Link]

  • Pharmaron. Kinase Panel Profiling. [Link]

  • Journal of Biomolecular Structure and Dynamics. (2026). Molecular docking in drug design: Basic concepts and application spectrums. [Link]

  • Bioorganic Chemistry. (2025). Development of phenolic Mannich bases as α-glucosidase and aldose reductase inhibitors: In vitro and in silico approaches for managing diabetes mellitus and its complications. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • LCGC International. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. [Link]

  • PubMed. The biological action of chlorophenols. [Link]

  • Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules, 20(7), 13384-421. [Link]

  • JSciMed Central. (2016). A Review on Molecular Docking: Novel Tool for Drug Discovery. [Link]

Sources

Exploratory

An In-Depth Technical Guide to Chemical Abstract Data and CAS Lookup for 4-Chlorophenol Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of 4-chlorophenol and its derivatives, focusing on their chemical ab...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 4-chlorophenol and its derivatives, focusing on their chemical abstract data, the intricacies of the Chemical Abstracts Service (CAS) lookup system, and the analytical methodologies crucial for their identification and quantification. As compounds of significant industrial and environmental relevance, a thorough understanding of their properties and the tools to accurately characterize them is paramount for researchers, environmental scientists, and professionals in the pharmaceutical and chemical industries.

Section 1: The Chemical Identity and Significance of 4-Chlorophenol and Its Derivatives

4-Chlorophenol (CAS RN® 106-48-9) is a monochlorinated phenol that serves as a vital intermediate in the synthesis of a wide array of chemical products.[1] Its molecular structure, featuring a hydroxyl group and a chlorine atom attached to a benzene ring, imparts a unique reactivity that is harnessed in various industrial applications.[1]

Key Properties of 4-Chlorophenol:

PropertyValue
Molecular Formula C₆H₅ClO
Molar Mass 128.56 g/mol
Appearance Colorless to pale yellow crystalline solid
Melting Point 43.1 °C
Boiling Point 220 °C
Water Solubility 27.1 g/L at 20 °C
pKa 9.38

Source: PubChem CID 4684

The applications of 4-chlorophenol and its derivatives are diverse, spanning several key sectors:

  • Pharmaceuticals: It is a precursor in the synthesis of drugs such as clofibrate, an antihyperlipidemic agent.[1]

  • Agrochemicals: It is used in the production of pesticides, herbicides, and fungicides.[1]

  • Dyes and Pigments: It serves as an intermediate in the manufacturing of various dyes.[1]

  • Antiseptics and Disinfectants: Certain derivatives possess antimicrobial properties.

However, the widespread use of these compounds has led to their emergence as environmental pollutants. Their toxicity to aquatic life and potential for bioaccumulation necessitate robust analytical methods for their detection and monitoring in various environmental matrices.

Section 2: Navigating the Chemical Abstracts Service (CAS) Registry

The Chemical Abstracts Service (CAS), a division of the American Chemical Society, assigns a unique numerical identifier, the CAS Registry Number® (CAS RN®), to every chemical substance described in the open scientific literature.[2][3] This system provides an unambiguous way to identify a chemical substance, avoiding the confusion that can arise from the use of multiple systematic, generic, or trade names.[3]

A CAS RN® is a numeric identifier that can contain up to 10 digits, divided by hyphens into three parts. The right-most digit is a check digit used to verify the validity and uniqueness of the entire number.[3]

The Structure of a CAS Registry Number®

A CAS RN® is formatted as [XXXXXXX-YY-Z], where:

  • The first part can have up to seven digits.

  • The second part always has two digits.

  • The third part is a single check digit.

The check digit is calculated using the following algorithm:

  • Starting from the right-most digit of the first two parts of the number (moving left), multiply each digit by its position index (1, 2, 3, etc.).

  • Sum the products from step 1.

  • The check digit is the remainder when the sum is divided by 10 (i.e., the sum modulo 10).

For example, the CAS RN® for 4-Chlorophenol is 106-48-9. Let's verify the check digit '9': (8×1) + (4×2) + (6×3) + (0×4) + (1×5) = 8 + 8 + 18 + 0 + 5 = 39 39 mod 10 = 9. The check digit is correct.

Performing a CAS Lookup: A Practical Workflow

Researchers can utilize several authoritative online databases for CAS lookups. PubChem, a free and extensive database maintained by the National Center for Biotechnology Information (NCBI), and CAS Common Chemistry™, a resource from CAS, are highly recommended.

Workflow for CAS Lookup using PubChem:

CAS_Lookup_Workflow start Start with a known identifier (e.g., chemical name, synonym) pubchem Access PubChem Database (pubchem.ncbi.nlm.nih.gov) start->pubchem Navigate to search Enter the identifier into the search bar pubchem->search review Review search results for the correct compound search->review Execute search extract Extract CAS RN® and other relevant data (e.g., properties, safety information) review->extract Select correct entry end End extract->end

Caption: A streamlined workflow for performing a CAS Registry Number® lookup using the PubChem database.

By entering a chemical name like "4-chlorophenol" into the search bar, users can access a wealth of information, including the CAS RN®, physical and chemical properties, spectral data, and safety information.[4]

Section 3: Analytical Methodologies for 4-Chlorophenol Derivatives

The accurate and sensitive determination of 4-chlorophenol and its derivatives is crucial for environmental monitoring, industrial quality control, and research. The choice of analytical technique depends on factors such as the sample matrix, the required detection limits, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. A significant advantage of HPLC for the analysis of chlorophenols is that derivatization is often not required.[5]

Experimental Protocol: HPLC-UV Analysis of 4-Chlorophenol in Water

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Acidify a 100 mL water sample to a pH of approximately 2 with hydrochloric acid.

    • Load the acidified sample onto the SPE cartridge at a flow rate of about 5 mL/min.

    • Wash the cartridge with 5 mL of deionized water to remove interferences.

    • Elute the retained chlorophenols with 5 mL of methanol into a collection vial.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: UV detector set at 280 nm.

  • Quantification:

    • Prepare a series of calibration standards of 4-chlorophenol in the mobile phase.

    • Inject the standards and the prepared sample.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of 4-chlorophenol in the sample by interpolating its peak area on the calibration curve.

Rationale for Experimental Choices:

  • SPE: This sample preparation step is crucial for concentrating the analytes from a large volume of water and removing interfering matrix components, thereby enhancing the sensitivity and selectivity of the method.

  • C18 Column: The nonpolar nature of the C18 stationary phase is well-suited for retaining the moderately polar chlorophenol from the aqueous sample.

  • Acidified Mobile Phase: The addition of phosphoric acid suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and retention time stability.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent sensitivity and selectivity, making it ideal for trace-level analysis of chlorophenols. However, due to the polar nature and relatively low volatility of phenols, a derivatization step is typically required to convert them into more volatile and thermally stable compounds suitable for GC analysis.[5][6]

Experimental Protocol: GC-MS Analysis of 4-Chlorophenol in Water

  • Sample Preparation (SPE): Follow the same SPE procedure as described for the HPLC method.

  • Derivatization (Acetylation):

    • To the reconstituted sample extract (in a suitable solvent like hexane), add 100 µL of acetic anhydride and 50 µL of a catalyst (e.g., pyridine or potassium carbonate).

    • Heat the mixture at 60°C for 30 minutes to facilitate the acetylation of the phenolic hydroxyl group.

    • After cooling, wash the organic layer with deionized water to remove excess reagents.

    • Dry the organic layer over anhydrous sodium sulfate.

  • GC-MS Conditions:

    • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector: Splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Acquire data in full scan mode or selected ion monitoring (SIM) mode for enhanced sensitivity.

  • Quantification:

    • Prepare calibration standards of 4-chlorophenol and subject them to the same derivatization procedure.

    • Analyze the derivatized standards and sample by GC-MS.

    • For quantification, use the peak area of a characteristic ion of the derivatized 4-chlorophenol.

Causality Behind Experimental Choices:

  • Derivatization: Acetylation converts the polar hydroxyl group into a less polar and more volatile acetyl group, improving the chromatographic peak shape and preventing thermal degradation in the hot GC inlet.

  • DB-5ms Column: This widely used, low-bleed column provides excellent separation for a broad range of semi-volatile organic compounds, including the acetylated derivatives of chlorophenols.

  • SIM Mode: For trace-level analysis, operating the mass spectrometer in SIM mode significantly enhances the signal-to-noise ratio by monitoring only a few characteristic ions of the target analyte, leading to lower detection limits.

Workflow Comparison: HPLC vs. GC-MS for Chlorophenol Analysis

Analytical_Workflow_Comparison cluster_hplc HPLC Workflow cluster_gcms GC-MS Workflow hplc_sample Aqueous Sample hplc_spe Solid-Phase Extraction hplc_sample->hplc_spe hplc_analysis Direct HPLC-UV Analysis hplc_spe->hplc_analysis hplc_data Data Acquisition & Quantification hplc_analysis->hplc_data gcms_sample Aqueous Sample gcms_spe Solid-Phase Extraction gcms_sample->gcms_spe gcms_deriv Derivatization (e.g., Acetylation) gcms_spe->gcms_deriv gcms_analysis GC-MS Analysis gcms_deriv->gcms_analysis gcms_data Data Acquisition & Quantification gcms_analysis->gcms_data

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Antibacterial Assay Protocols for Phenolic Mannich Bases

Abstract Phenolic Mannich bases (PMBs) represent a promising class of semi-synthetic antibacterial agents, characterized by a phenolic core linked to an amine via a methylene bridge ( ). Their dual mechanism of action—me...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenolic Mannich bases (PMBs) represent a promising class of semi-synthetic antibacterial agents, characterized by a phenolic core linked to an amine via a methylene bridge (


). Their dual mechanism of action—membrane disruption via lipophilicity and metal ion chelation—makes them potent but chemically distinct from traditional antibiotics.

This guide provides optimized protocols for evaluating PMBs. Unlike standard small molecules, PMBs exhibit specific physicochemical challenges, including retro-Mannich instability in aqueous media and intrinsic chromophores that interfere with optical density (OD) readings. This document details a self-validating workflow using Resazurin-based microdilution to overcome these limitations.

Part 1: Compound Handling & Stability (The Critical Pre-Step)

Expert Insight: The most common cause of assay failure with Mannich bases is not biological resistance, but chemical degradation prior to testing. PMBs are susceptible to the retro-Mannich reaction , where hydrolysis reverses the synthesis, releasing the starting amine and formaldehyde, particularly in acidic or heated aqueous solutions.

Solubilization Protocol
  • Solvent: Dimethyl sulfoxide (DMSO) is the mandatory primary solvent. Avoid ethanol or methanol as primary stocks if long-term storage is intended, as they can promote transamination or solvolysis over time.

  • Concentration: Prepare a high-concentration stock (e.g.,

    
    ) to minimize the final volume of DMSO in the assay.
    
  • Heat Warning: NEVER heat PMBs above 40°C to aid solubilization. Heat accelerates the retro-Mannich decomposition. If the compound is stubborn, use sonication (30-second bursts) at room temperature.

Stability Check

Before running a large MIC panel, perform a simple stability check:

  • Dilute the compound in the assay media (Mueller-Hinton Broth) to the highest test concentration.

  • Incubate for 24 hours at 37°C without bacteria.

  • Run TLC or HPLC. If the peak/spot for the starting phenol or amine appears, the compound is hydrolyzing in the media. Action: Freshly prepare dilutions immediately before inoculation.

Part 2: Primary Screening (Agar Well Diffusion)

While qualitative, this method is preferred over disc diffusion for PMBs because the volume (


) allows for better diffusion of lipophilic molecules than a saturated paper disc.
Protocol Steps:
  • Media Prep: Pour Mueller-Hinton Agar (MHA) plates to a uniform depth of 4mm.

  • Inoculum: Prepare a bacterial suspension adjusted to 0.5 McFarland Standard (

    
     CFU/mL). Swab the entire plate surface 3 times (rotating 60° each time) to ensure a confluent lawn.
    
  • Well Creation: Use a sterile 6mm cork borer to punch wells. Seal the well bottom with a drop of molten agar (optional but recommended for low-viscosity PMB solutions to prevent leakage).

  • Loading:

    • Test:

      
       of PMB (dissolved in DMSO, diluted to test concentration).
      
    • Positive Control: Ciprofloxacin or Chlorhexidine.

    • Negative (Solvent) Control: DMSO matched to the % in the test well.

  • Diffusion: Allow plates to stand at room temperature for 1 hour before incubation. This allows the lipophilic PMB to diffuse into the agar before the bacteria enter the log growth phase.

  • Incubation: 18–24 hours at 37°C. Measure Zone of Inhibition (ZOI) in mm.

Part 3: Quantitative Determination (Resazurin Broth Microdilution)

Why this method? Standard CLSI M07 protocols rely on turbidity (OD600). Many Phenolic Mannich bases are yellow or orange. This intrinsic color creates a high background absorbance, masking bacterial growth. We utilize Resazurin (Alamar Blue) , a redox indicator that shifts from Blue (Non-fluorescent/Oxidized) to Pink (Fluorescent/Reduced) only in the presence of viable, metabolically active bacteria.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin sodium salt solution (0.015% w/v in sterile PBS). Filter sterilize.[1]

  • Plates: 96-well flat-bottom microplates.

Experimental Setup (The "Checkerboard" Logic)
RowWells 1-10 (Test Series)Well 11 (Growth Control)Well 12 (Sterility Control)
A

Bacteria + SolventMedia Only
B

Bacteria + SolventMedia Only
... ... (2-fold serial dilution)......
H

Bacteria + SolventMedia Only
Step-by-Step Protocol
  • Dilution Plate: Add

    
     of CAMHB to columns 1-12.
    
  • Compound Addition: Add

    
     of PMB stock (4x desired top concentration) to Column 1. Mix and transfer 
    
    
    
    to Column 2. Repeat down to Column 10.[2] Discard the final
    
    
    .
    • Result: You now have

      
       of drug in each well at 2x concentration.
      
  • Inoculum Prep: Dilute the 0.5 McFarland suspension 1:100 in CAMHB to achieve

    
     CFU/mL.
    
  • Inoculation: Add

    
     of the diluted bacterial suspension to wells 1-11. Add 
    
    
    
    of sterile broth to Well 12.
    • Final System: Total Vol =

      
      . Final Bacterial Conc = 
      
      
      
      CFU/mL.
  • Incubation: Incubate at 37°C for 18–20 hours.

  • Development: Add

    
     of Resazurin solution to all wells. Incubate for a further 2–4 hours.
    
  • Reading:

    • Blue/Purple: No Growth (Inhibition).

    • Pink/Colorless: Growth (Metabolism active).

    • MIC Definition: The lowest concentration well that remains Blue .[3][4]

Part 4: Mechanism of Action (Biofilm Inhibition)

PMBs often target membranes, making them effective against sessile bacteria in biofilms.

Protocol (Crystal Violet Method)
  • Growth: Establish biofilm by incubating bacteria in 96-well plates (supplement media with 1% glucose) for 24h.

  • Treatment: Remove planktonic media.[5] Wash gently with PBS.[6] Add fresh media containing PMB at

    
     and 
    
    
    
    MIC. Incubate 24h.
  • Staining:

    • Discard media. Wash 3x with water (gentle!).

    • Fix with methanol (15 min). Air dry.

    • Stain with 0.1% Crystal Violet (15 min).[1][5][6][7]

    • Wash with water to remove excess dye.[5]

  • Elution: Solubilize the bound dye with 33% Glacial Acetic Acid.

  • Quantification: Read Absorbance at 590 nm.

    • Note: PMBs are lipophilic and may bind to the plastic well walls. Always run a "Drug Only" control well (no bacteria) to subtract background staining caused by the chemical itself.

Part 5: Visualization & Workflows

Experimental Workflow Diagram

MIC_Workflow Synthesis PMB Synthesis (Mannich Reaction) Solubilization Solubilization (100% DMSO Stock) *Avoid Heat* Synthesis->Solubilization Purify Dilution Serial Dilution (in CAMHB) Solubilization->Dilution Dilute to 2x Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 20h) Inoculation->Incubation Resazurin Add Resazurin (Redox Indicator) Incubation->Resazurin Read Read MIC (Blue = Dead Pink = Alive) Resazurin->Read 2-4h

Figure 1: Optimized workflow for Resazurin-based MIC determination of Phenolic Mannich Bases.

Mechanism of Action Logic

MoA_PMB PMB Phenolic Mannich Base (Lipophilic Cation) Membrane Bacterial Membrane Interaction PMB->Membrane Hydrophobic Tail Chelation Iron/Metal Chelation PMB->Chelation Phenolic -OH & Amine N Leakage Membrane Leakage (K+, DNA Release) Membrane->Leakage Enzyme Metabolic Enzyme Inhibition Chelation->Enzyme Deprive Cofactors Death Cell Death (Bactericidal) Leakage->Death Enzyme->Death

Figure 2: Dual-mode antibacterial mechanism of Phenolic Mannich Bases facilitating membrane disruption and chelation.

Part 6: Data Reporting

Summarize MIC results in the following format to ensure comparability:

Table 1: Minimum Inhibitory Concentration (MIC) Summary (


) 
Compound IDS. aureus (Gram +)E. coli (Gram -)P. aeruginosaSolvent Control
PMB-01 464>128Growth
PMB-02 832128Growth
Ciprofloxacin 0.50.0150.5Growth
DMSO (1%) GrowthGrowthGrowthGrowth

Note: "Growth" in Solvent Control indicates the solvent was non-toxic at the tested concentration.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 11th Edition. CLSI.[8][9][10] [Link]

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

  • O'Toole, G. A. (2011).[11] Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. [Link]

  • Paula, F. R., et al. (2009). Synthesis and antibacterial activity of novel Mannich bases derived from 2-naphthol.[12] Bioorganic & Medicinal Chemistry Letters, 19(19), 5566-5569. (Demonstrates SAR and lipophilicity importance).

  • Tramontini, M., & Angiolini, L. (1990).[13] Mannich Bases: Chemistry and Uses.[13][14] CRC Press. (Reference for Retro-Mannich instability mechanisms).

Sources

Application

Application Note &amp; Protocols: Advancing Green Chemistry with Solvent-Free Synthesis of Aminomethyl Phenol Derivatives

Abstract Aminomethyl phenol derivatives are a cornerstone in medicinal chemistry and material science, serving as versatile scaffolds for synthesizing a wide array of biologically active compounds and functional material...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aminomethyl phenol derivatives are a cornerstone in medicinal chemistry and material science, serving as versatile scaffolds for synthesizing a wide array of biologically active compounds and functional materials.[1][2] Traditionally, their synthesis, often via the Mannich reaction, has relied heavily on volatile and often hazardous organic solvents.[3][4] This application note details robust, solvent-free synthesis techniques that align with the principles of green chemistry, offering significant advantages such as reduced environmental impact, enhanced safety, increased reaction efficiency, and simplified product purification.[4][5][6] We provide in-depth explanations of mechanochemical and microwave-assisted methods, complete with detailed, step-by-step protocols for researchers, scientists, and drug development professionals.

The Imperative for Solvent-Free Synthesis

The reliance on organic solvents in chemical synthesis presents numerous challenges, including environmental pollution, risks to human health from exposure, high costs associated with purchase and disposal, and potential hazards like flammability.[3][7] The principles of Green Chemistry advocate for the reduction or complete elimination of such hazardous substances.[6] Solvent-free synthesis, also known as solid-state or neat reaction, is a paramount strategy in this endeavor.[8] By eliminating the solvent, these methods not only reduce waste but often lead to shorter reaction times, higher yields, and improved selectivity, as the concentration of reactants is at its maximum.[5][9]

Aminomethylation of phenols, a critical transformation for producing key intermediates, is particularly amenable to these techniques. The resulting Mannich bases are precursors to a wide range of pharmaceuticals, including anti-inflammatory, antimicrobial, and anticancer agents.[1][10][11]

Core Methodologies for Solvent-Free Synthesis

Two primary techniques have emerged as highly effective for the solvent-free synthesis of aminomethyl phenol derivatives: Mechanochemistry and Microwave-Assisted Organic Synthesis (MAOS).

Mechanochemical Synthesis via Ball Milling

Principle of Operation: Mechanochemistry utilizes mechanical energy, typically from grinding or milling, to induce chemical reactions.[12] In a high-energy ball mill, the reactants are subjected to intense collisions with grinding media (e.g., steel or zirconia balls). This process provides the activation energy for the reaction through several mechanisms:

  • Intimate Mixing: Ensures reactants are brought into close contact at a molecular level.

  • Increased Surface Area: Creates fresh, highly reactive surfaces.

  • Localized Hot Spots: The energy from impacts can create transient high-temperature and high-pressure zones, driving the reaction forward without bulk heating.

Causality in Experimental Design: The choice of milling frequency, ball-to-reactant mass ratio, and milling time are critical parameters. A higher frequency increases the energy of collisions, potentially accelerating the reaction but also risking decomposition. The ball-to-mass ratio determines the efficiency of energy transfer. This method is particularly advantageous for solid or highly viscous liquid reactants that are difficult to mix conventionally. It fundamentally overcomes the limitations of solution-phase kinetics by relying on physical force to initiate chemical change.[12]

Microwave-Assisted Organic Synthesis (MAOS)

Principle of Operation: MAOS utilizes microwave irradiation to heat the reaction mixture. Unlike conventional heating which relies on slow thermal conduction from an external source, microwaves transfer energy directly to molecules with a dipole moment (such as phenols and amines).[13][14] This dielectric heating is highly efficient, leading to rapid and uniform temperature increases throughout the bulk of the reaction mixture.[15]

Causality in Experimental Design: The key advantage of MAOS is the dramatic reduction in reaction time—often from hours to mere minutes.[9][13] This speed minimizes the formation of side products that can occur during prolonged heating.[13] The reaction is typically performed in a dedicated microwave reactor that allows for precise control of temperature and pressure. The absence of a solvent means the microwave energy is absorbed directly by the reactants, maximizing energy efficiency and often enabling reactions to proceed at lower bulk temperatures than conventional methods.[14]

Experimental Protocols & Methodologies

The following protocols provide detailed, step-by-step procedures for synthesizing aminomethyl phenol derivatives using the described solvent-free techniques.

Protocol 1: Mechanochemical Synthesis of 2-(Morpholinomethyl)phenol via Ball Milling

Principle: This protocol describes the three-component Mannich reaction between phenol, paraformaldehyde (a solid source of formaldehyde), and morpholine under solvent-free mechanochemical conditions. The mechanical energy from the ball mill facilitates the formation of the iminium ion intermediate and its subsequent reaction with phenol.

Materials:

  • Phenol (solid, low melting point)

  • Paraformaldehyde

  • Morpholine (liquid)

  • Planetary Ball Mill or Mixer Mill

  • Stainless steel or zirconia grinding jar and balls

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactant Loading: Into a 50 mL stainless steel grinding jar containing two 10 mm stainless steel balls, add phenol (10 mmol, 0.94 g), paraformaldehyde (12 mmol, 0.36 g), and morpholine (10 mmol, 0.87 g, 0.87 mL).

    • Scientist's Note: A slight excess of the formaldehyde source ensures complete consumption of the phenol. The reactants themselves form a paste-like medium under milling.

  • Milling: Secure the jar in the ball mill and process at 600 rpm for 30-45 minutes.

    • Rationale: This frequency provides sufficient energy to drive the reaction to completion without causing thermal degradation. The progress can be monitored by taking a small aliquot and analyzing it via Thin Layer Chromatography (TLC).

  • Product Extraction: After milling, open the jar in a fume hood and add 20 mL of diethyl ether to the resulting solid/paste. Scrape the walls of the jar to ensure all product is dissolved.

  • Work-up: Transfer the ether slurry to a flask. The unreacted paraformaldehyde and other inorganic impurities are insoluble in ether. Filter the solution to remove any solids.

  • Drying and Concentration: Dry the ethereal solution over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often of high purity (>95%). If necessary, it can be further purified by recrystallization from a minimal amount of a suitable solvent system like ethanol/water.

Self-Validation: The success of the reaction can be confirmed by the disappearance of the starting materials on a TLC plate and the appearance of a new spot corresponding to the product. The final structure should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Microwave-Assisted Synthesis of 2-((Dimethylamino)methyl)-4-methylphenol

Principle: This protocol utilizes the efficiency of microwave heating to drive the Mannich reaction between p-cresol, aqueous dimethylamine, and aqueous formaldehyde. Although aqueous solutions are used, no organic solvent is required, and the water acts as both a reagent medium and an efficient microwave absorber.

Materials:

  • p-Cresol

  • Dimethylamine (40% solution in water)

  • Formaldehyde (37% solution in water)

  • Microwave Synthesizer with sealed vessel capability

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Vessel Charging: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine p-cresol (10 mmol, 1.08 g), formaldehyde (15 mmol, 1.1 mL of 37% solution), and dimethylamine (15 mmol, 1.7 mL of 40% solution).

    • Scientist's Note: Using aqueous solutions of formaldehyde and dimethylamine is convenient and avoids handling gaseous reagents. The excess amine and aldehyde drive the reaction to completion.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120 °C for 10 minutes, with stirring. The pressure will typically rise to 2-4 bar.

    • Rationale: The target temperature of 120 °C is reached within a minute due to efficient dielectric heating, drastically shortening the reaction time compared to conventional refluxing which could take several hours.[9]

  • Cooling and Extraction: After the irradiation is complete, cool the vessel to room temperature using compressed air. Unseal the vessel and transfer the contents to a separatory funnel. Add 20 mL of ethyl acetate and 20 mL of saturated sodium bicarbonate solution to neutralize any acidic species.

  • Phase Separation: Shake the funnel and allow the layers to separate. Extract the aqueous layer twice more with 15 mL portions of ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with 20 mL of brine. Dry the organic layer over anhydrous MgSO₄.

  • Concentration and Purification: Filter the solution and remove the solvent using a rotary evaporator to yield the crude product, which can be purified by column chromatography on silica gel if needed.

Data Presentation & Comparison

The advantages of solvent-free techniques are clearly demonstrated by comparing key reaction metrics against traditional solvent-based methods.

Parameter Conventional (Solvent) Mechanochemical (Solvent-Free) Microwave-Assisted (Solvent-Free) Reference
Reaction Time 4 - 12 hours30 - 60 minutes5 - 15 minutes[9][12]
Typical Yield 60 - 80%85 - 98%90 - 99%[9][12]
Energy Input High (prolonged heating)Low (short duration)Moderate (highly efficient)[13][16]
Solvent Usage High (e.g., Ethanol, Benzene)NoneNone (or Water)[3][4]
Work-up Complex (distillation, extraction)Simple (filtration, wash)Simple (extraction)[5][17]
Safety Profile Flammable/Toxic SolventsNo Solvents, Contained SystemNo Organic Solvents, Contained System[3][6]

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz help to clarify the experimental processes and underlying chemical transformations.

General Workflow for Solvent-Free Synthesis

cluster_prep Reactant Preparation cluster_reaction Solvent-Free Reaction cluster_workup Product Isolation cluster_analysis Analysis Reactants Select Phenol, Amine, Aldehyde Mechanochem Mechanochemical (Ball Milling) Reactants->Mechanochem Load Reactants Microwave Microwave-Assisted (MAOS) Reactants->Microwave Load Reactants Workup Simplified Work-up (e.g., Extraction/Filtration) Mechanochem->Workup Microwave->Workup Purification Purification (if necessary) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General experimental workflow for solvent-free synthesis.

Mechanism of the Mannich Reaction

Amine R₂NH (Amine) Iminium [CH₂=NR₂]⁺ (Iminium Ion) Amine->Iminium + H⁺, - H₂O Aldehyde CH₂O (Formaldehyde) Aldehyde->Iminium + H⁺, - H₂O Intermediate Wheland Intermediate Iminium->Intermediate Nucleophilic Attack Phenol Ar-OH (Phenol) Phenol->Intermediate Nucleophilic Attack Product Ar(OH)-CH₂NR₂ (Mannich Base) Intermediate->Product - H⁺

Caption: Simplified mechanism of the acid-catalyzed Mannich reaction.

Conclusion

Solvent-free synthesis techniques, particularly mechanochemistry and microwave-assisted synthesis, represent a significant advancement in the production of aminomethyl phenol derivatives. These methods are not merely academic curiosities; they are practical, efficient, and scalable approaches that adhere to the core tenets of green chemistry.[4][16] By eliminating hazardous organic solvents, researchers can improve laboratory safety, reduce environmental waste, and often achieve superior results in terms of yield and reaction time. Adopting these protocols can accelerate research and development in pharmaceuticals and material science while fostering a more sustainable scientific practice.

References

  • Title: Solventless reaction in green chemistry | PPTX Source: Slideshare URL
  • Title: Solvent-free Organic Reaction Techniques as an Approach for Green Chemistry Source: DergiPark URL
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Title: Organic Synthesis under Solvent-free Condition.
  • Title: GREENER REACTIONS UNDER SOLVENT FREE CONDITIONS Source: IT Medical Team URL
  • Title: Green technique-solvent free synthesis and its advantages Source: ResearchGate URL
  • Title: Green te c hnique - solvent free synthesis and its advantages Source: SciSpace URL
  • Title: Synthesis Protocols for 2,6-Bis(aminomethyl)
  • Title: Novel Aminomethyl Derivatives of 4‐Methyl‐2‐prenylphenol: Synthesis and Antioxidant Properties Source: ResearchGate URL
  • Title: Synthetic applications of biologically important Mannich bases: An updated review Source: Open Access Research Journal of Biology and Pharmacy URL
  • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: MDPI URL
  • Title: A Review on Solvent-free Methods in Organic Synthesis Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)
  • Title: Solvent-free reactivity in the undergraduate organic laboratory Source: ResearchGate URL
  • Title: Microwave, Biocatalysed and solvent free reactions- Module-4 Source: YouTube URL
  • Title: Synthesis of some Mannich base derivatives and their antimicrobial activity study Source: Journal of the Serbian Chemical Society URL
  • Title: Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds Source: PMC URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for Removing Unreacted p-Anisidine

This technical guide provides researchers, scientists, and drug development professionals with in-depth strategies and troubleshooting advice for the effective removal of unreacted p-anisidine from final reaction product...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth strategies and troubleshooting advice for the effective removal of unreacted p-anisidine from final reaction products. The following content is structured to address common challenges and provide robust, field-proven protocols to ensure the high purity of your target compounds.

Understanding the Challenge: The Chemical Nature of p-Anisidine

p-Anisidine (4-methoxyaniline) is a common reagent in organic synthesis, utilized in the production of dyes and pharmaceuticals.[1][2] Its basic nature, conferred by the amino group, and its moderate polarity present specific challenges for purification.[1][3] Physically, it is a pale yellow crystalline solid with a melting point of approximately 56-60°C and is more soluble in organic solvents like ethanol and ether than in water.[1][4]

Troubleshooting Guide: Common Issues in p-Anisidine Removal

This section addresses frequently encountered problems during the purification process.

Issue Potential Cause(s) Recommended Solution(s)
Persistent p-anisidine contamination in the final product after extraction. 1. Incorrect pH of the aqueous wash: The aqueous layer may not be acidic enough to fully protonate and extract the basic p-anisidine.[3] 2. Insufficient number of extractions: A single extraction may not be sufficient to remove all of the p-anisidine. 3. Emulsion formation: The organic and aqueous layers are not separating cleanly, trapping p-anisidine in the organic phase.1. Adjust the pH of the aqueous wash: Use a dilute acid solution (e.g., 1M HCl) to wash the organic layer. Check the pH of the aqueous layer after each wash to ensure it remains acidic. 2. Perform multiple extractions: Conduct at least 2-3 extractions with the acidic solution to ensure complete removal. 3. Break the emulsion: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl to break the emulsion.
Co-elution of p-anisidine with the product during column chromatography. 1. Inappropriate solvent system: The polarity of the eluent may be too high, causing p-anisidine to travel with the product. 2. Streaking of the amine on silica gel: The acidic nature of silica gel can interact with the basic p-anisidine, causing tailing and poor separation.[5]1. Optimize the solvent system: Use a less polar solvent system, such as a hexane/ethyl acetate gradient, to increase the separation between your product and p-anisidine.[5] 2. Add a modifier to the eluent: Incorporate a small amount of a basic modifier, such as triethylamine (0.5-1%), into the eluent to prevent streaking and improve peak shape.[5]
p-Anisidine crystallizes with the product during recrystallization. 1. Similar solubility profiles: The desired product and p-anisidine may have comparable solubilities in the chosen solvent system. 2. Supersaturation of both compounds: If the solution is too concentrated, both the product and the impurity may crystallize out.1. Select an alternative solvent system: Perform solubility tests to find a solvent that dissolves the product well at high temperatures but has low solubility for p-anisidine at those same temperatures. Consider mixed solvent systems.[6][7] 2. Use the minimum amount of hot solvent: Ensure that you are using the minimum amount of boiling solvent to dissolve your product completely. This will help to keep the p-anisidine in solution upon cooling.[6]
The purified product is colored, suggesting residual p-anisidine or its oxidation products. 1. Air oxidation of p-anisidine: p-Anisidine is sensitive to air and light and can oxidize to form colored impurities.[2][8] 2. Incomplete removal of colored byproducts. 1. Use fresh or purified p-anisidine: If the starting material is old or discolored, consider purifying it by recrystallization or distillation under reduced pressure before use.[8] 2. Decolorize with activated charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities before hot filtration.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward method to remove large amounts of unreacted p-anisidine?

A1: For significant quantities of p-anisidine, an acidic aqueous extraction is typically the most efficient initial purification step. The basic amino group of p-anisidine will be protonated by a dilute acid (e.g., 1M HCl), forming a water-soluble salt that can be easily separated from the organic layer containing your less basic product.

Q2: How can I monitor the removal of p-anisidine during purification?

A2: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of purification. Spot the crude reaction mixture, the organic layer after each extraction, and the collected fractions from column chromatography against a standard of pure p-anisidine. Visualize the spots under a UV lamp or by staining with an appropriate reagent (e.g., potassium permanganate).

Q3: My product is also basic. How can I selectively remove p-anisidine?

A3: If your product is also basic, an acidic extraction may not be selective. In this case, column chromatography is the preferred method. The difference in polarity between your product and p-anisidine can be exploited for separation. Careful selection of the stationary and mobile phases is crucial.

Q4: Can I use a chemical scavenger to remove p-anisidine?

A4: Yes, derivatization or scavenging can be an effective strategy. For example, reacting the crude mixture with an aldehyde-functionalized resin would selectively bind the p-anisidine, allowing for its removal by simple filtration. This is particularly useful if your product is sensitive to acidic conditions or if chromatographic separation is challenging.

Experimental Protocols

Protocol 1: Purification by Acidic Extraction

This protocol is ideal for removing p-anisidine from a reaction mixture where the desired product is not acid-sensitive and has significantly lower basicity.

Materials:

  • Crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M HCl to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The upper layer will be the organic phase, and the lower layer will be the aqueous phase containing the protonated p-anisidine.

  • Drain the lower aqueous layer.

  • Repeat the extraction with 1M HCl (steps 3-6) two more times to ensure complete removal of p-anisidine.

  • Wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine to remove any residual water.

  • Drain the organic layer into an Erlenmeyer flask and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.

G cluster_0 Acidic Extraction Workflow Start Crude Product in Organic Solvent Add_HCl Add 1M HCl Start->Add_HCl Shake_Vent Shake & Vent Add_HCl->Shake_Vent Separate_Layers Separate Layers Shake_Vent->Separate_Layers Aqueous_Layer Aqueous Layer (p-Anisidinium Salt) Separate_Layers->Aqueous_Layer Discard Organic_Layer Organic Layer (Product) Separate_Layers->Organic_Layer Repeat_Wash Repeat HCl Wash (2x) Organic_Layer->Repeat_Wash Neutralize Wash with NaHCO₃ Repeat_Wash->Neutralize Brine_Wash Wash with Brine Neutralize->Brine_Wash Dry Dry with Na₂SO₄ Brine_Wash->Dry Filter_Concentrate Filter & Concentrate Dry->Filter_Concentrate End Purified Product Filter_Concentrate->End

Caption: Workflow for removing p-anisidine via acidic extraction.

Protocol 2: Purification by Flash Column Chromatography

This method is suitable when acidic extraction is not feasible or for achieving very high purity.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Prepare the column: Pack a chromatography column with silica gel using a slurry of hexane.

  • Load the sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry silica onto the top of the column.[5]

  • Elution: Begin eluting with a low-polarity solvent mixture, such as 98:2 hexane/ethyl acetate.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 95:5, 90:10 hexane/ethyl acetate) to facilitate the elution of your product.[5]

  • Tailing Prevention (Optional): If p-anisidine or your product is streaking on the TLC plate, add 0.5-1% triethylamine to the eluent system to minimize tailing.[5]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

G cluster_1 Flash Chromatography Workflow Start Prepare Silica Column Load_Sample Load Crude Sample Start->Load_Sample Elute_Low_Polarity Elute with Low Polarity Solvent Load_Sample->Elute_Low_Polarity Gradient_Elution Gradually Increase Polarity Elute_Low_Polarity->Gradient_Elution Collect_Fractions Collect Fractions Gradient_Elution->Collect_Fractions Analyze_TLC Analyze Fractions by TLC Collect_Fractions->Analyze_TLC Analyze_TLC->Collect_Fractions Continue Elution Combine_Pure Combine Pure Fractions Analyze_TLC->Combine_Pure Pure Fractions Identified Concentrate Concentrate Combine_Pure->Concentrate End Purified Product Concentrate->End

Caption: Workflow for p-anisidine removal by flash chromatography.

Protocol 3: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid crude products.[7]

Materials:

  • Crude solid product containing p-anisidine

  • A suitable recrystallization solvent (e.g., ethanol, methanol, or a mixture with water)[8]

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Activated charcoal (optional)

Procedure:

  • Solvent Selection: In a small test tube, determine an appropriate recrystallization solvent. A good solvent will dissolve the crude product when hot but not when cold.[5][6]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[5]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat the solution for a few minutes, and perform a hot filtration to remove the charcoal.[5]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The purified product should crystallize out. Subsequently, place the flask in an ice bath to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[5]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[5][6]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

References

  • P-Anisidine (CAS 104-94-9): Odor profile, Properties, & IFRA compliance - Scent.vn. Available at: [Link]

  • P-Anisidine | C7H9NO | CID 7732 - PubChem. Available at: [Link]

  • p-anisidine (C7H9NO) - GazFinder. Available at: [Link]

  • P-Anisidine Definition - Organic Chemistry Key Term - Fiveable. Available at: [Link]

  • p-Anisidine - LookChem. Available at: [Link]

  • Which solvents should I use to recrystalize P-anisidine and DNP individually? - ResearchGate. Available at: [Link]

  • p-Anisidine - Wikipedia. Available at: [Link]

  • Recrystallization. --->. Available at: [Link]

  • INTERNATIONAL STANDARD ISO/FDIS 6885. Available at: [Link]

  • pH optimization for removal of p‐anisidine and MO. Conditions (3 h... - ResearchGate. Available at: [Link]

  • Recrystallization I 10. Available at: [Link]

  • p-Anisidine Testing Made Simple: Comparing Traditional & Modern Methods. Available at: [Link]

  • CN103073436A - Method of preparing o-anisidine and p-anisidine through hydrogenation reduction of mixture of o-nitroanisole and p-nitroanisole - Google Patents.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

Sources

Optimization

Minimizing formation of bis-substituted byproducts in 4-chlorophenol reactions

The following technical guide is structured as a Tier 2 Engineering Support Resource designed for process chemists and researchers. It prioritizes mechanistic control over rote procedure.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 2 Engineering Support Resource designed for process chemists and researchers. It prioritizes mechanistic control over rote procedure.

Ticket Scope: Minimizing Bis-Substituted Byproducts (Over-Reaction) Substrate: 4-Chlorophenol (4-CP) Primary Reaction Classes: Electrophilic Aromatic Substitution (EAS) & O-Alkylation

Executive Summary: The Selectivity Paradox

The Core Issue: 4-Chlorophenol contains two directing groups with opposing electronic demands but cooperative regiochemistry.

  • Hydroxyl (-OH): Strongly activating, ortho/para director.[1][2]

  • Chlorine (-Cl): Weakly deactivating, ortho/para director.

Since the para position (relative to -OH) is blocked by Chlorine, the two ortho positions (C2 and C6) are highly activated. The activation energy (


) required to substitute the first ortho position is low. However, once the first substituent is added (e.g., a nitro or bromo group), the ring often remains sufficiently activated for a second attack at the C6 position, leading to bis-substituted byproducts  (e.g., 2,6-dinitro-4-chlorophenol).

The Solution: You must operate under Kinetic Control , ensuring the rate constant of the first substitution (


) is significantly higher than the second (

), and quenching the reaction before equilibrium allows

to dominate.

Diagnostic Decision Tree

Use this workflow to determine the optimal reaction parameters for your specific synthesis.

ReactionOptimization Start Select Reaction Type EAS Electrophilic Substitution (Nitration/Halogenation) Start->EAS Ether O-Alkylation (Williamson Synthesis) Start->Ether Nitration Nitration Target: 2-nitro-4-chlorophenol EAS->Nitration Halogen Halogenation Target: 2-bromo-4-chlorophenol EAS->Halogen SolventCheck Check Solvent Polarity Ether->SolventCheck TempControl Temp Control (-10°C to 0°C) Nitration->TempControl Stoich Stoichiometry (0.95 eq Electrophile) Nitration->Stoich PolarAprotic Polar Aprotic Solvent (DMF/DMSO) Favors O-alkylation SolventCheck->PolarAprotic Zeolite Use Solid Acid Catalyst (H-ZSM-5 or Claycop) TempControl->Zeolite High Selectivity DiluteHNO3 Use Dilute HNO3 (Avoid H2SO4) TempControl->DiluteHNO3 Standard

Figure 1: Decision matrix for selecting reaction conditions based on the target transformation. Note the divergence between EAS (kinetic control) and Ether synthesis (solvent control).

Protocol A: Suppressing Bis-Nitration (EAS)

Objective: Synthesize 2-nitro-4-chlorophenol while minimizing 2,6-dinitro-4-chlorophenol.

The Mechanism of Failure

In standard mixed-acid nitration (


), the nitronium ion (

) is too potent. It reacts with 4-CP (

) to form the mono-nitro product. However, the mono-nitro product, while deactivated relative to the starting material, is still reactive enough toward the aggressive

species to undergo a second nitration (

).
Optimized Methodology: Solid Acid Catalysis

Using a solid acid catalyst (like H-ZSM-5 Zeolite) or mild reagents (Cerium Ammonium Nitrate) imposes steric constraints and lowers the concentration of free electrophiles, effectively "choking" the second reaction rate.

Step-by-Step Protocol (Zeolite Method)
  • Preparation: Activate H-ZSM-5 zeolite (Si/Al ratio ~280) by calcination at 500°C for 4 hours to remove adsorbed water.

  • Solvent System: Dissolve 4-chlorophenol (10 mmol) in Dichloromethane (DCM) or Acetic Anhydride . DCM is preferred for heat dissipation.

  • Catalyst Addition: Add activated Zeolite (0.5g per 10 mmol substrate).

  • Reagent Addition (The Critical Step):

    • Cool the mixture to 0°C .

    • Add Dilute Nitric Acid (30-40%) or Calcium Nitrate dropwise.

    • Crucial: Use exactly 0.95 equivalents of the nitrating agent. Starving the reaction of the electrophile is the surest way to prevent bis-substitution.

  • Quench: Filter off the catalyst immediately upon consumption of the limiting reagent (monitor via TLC).

Data: Selectivity Comparison

MethodReagentTempMono:Bis RatioYield
StandardConc.

/

25°C60:40Low (Tars)
MildDilute

(aq)
20°C85:15Moderate
Optimized CAN (Cerium Ammonium Nitrate) 25°C 98:2 High
Optimized H-ZSM-5 /

0°C 95:5 High

Tech Note: The use of Cerium(IV) Ammonium Nitrate (CAN) in acetonitrile has shown exceptional regioselectivity for ortho-nitration of phenols, effectively eliminating the bis-product by complexing with the phenolic oxygen.

Protocol B: Suppressing C-Alkylation during Ether Synthesis

Objective: Synthesize 4-chlorophenyl alkyl ethers (O-alkylation) without C-alkylation (ring substitution) or bis-alkylation (if using di-halides).

The Mechanism of Failure

Phenoxide ions are ambident nucleophiles . They can attack electrophiles via the Oxygen (hard nucleophile) or the Carbon (soft nucleophile, usually ortho).

  • O-Alkylation: Kinetic product (favored by polar aprotic solvents).[3]

  • C-Alkylation: Thermodynamic product (favored by protic solvents like water/alcohols which solvate the Oxygen, blocking it).

Optimized Methodology: The Solvent Switch
  • Deprotonation: Treat 4-chlorophenol with Potassium Carbonate (

    
    )  (weak base) or Sodium Hydride (NaH)  (strong base).
    
    • Recommendation: Use

      
       for methyl/primary halides to avoid elimination side reactions.
      
  • Solvent: Use DMF (Dimethylformamide) , DMSO , or Acetonitrile .

    • Why: These polar aprotic solvents solvate the cation (

      
       or 
      
      
      
      ) but leave the phenoxide anion "naked" and highly reactive at the Oxygen center.
  • Temperature: Maintain Room Temperature (25°C) . Heating promotes C-alkylation (thermodynamic control).

Troubleshooting FAQ

Q1: I am seeing significant tar formation during nitration. Why? A: This is likely due to oxidation of the phenol ring by concentrated nitric acid. Phenols are electron-rich and prone to oxidation.[2] Switch to Calcium Nitrate in Acetic Acid or use dilute nitric acid. Avoid sulfuric acid completely.

Q2: Can I use Friedel-Crafts acylation to block the position? A: Yes. You can transiently block the C2/C6 positions, but it adds two synthetic steps (protection/deprotection). It is more efficient to control the stoichiometry. If you must block, consider sulfonation (reversible); sulfonating at 100°C places the group ortho, which can later be removed by steam distillation.

Q3: How do I remove the bis-substituted byproduct if it forms? A: 2-nitro-4-chlorophenol (mono) and 2,6-dinitro-4-chlorophenol (bis) have significantly different pKa values.

  • Mono-nitro pKa: ~7.9

  • Bis-nitro pKa: ~3.5 (More acidic due to two electron-withdrawing groups).

  • Purification: Wash the organic layer with a buffer of pH 5-6 . The bis-product will deprotonate and move to the aqueous layer, while the mono-product remains protonated in the organic layer.

References

  • Regioselective Nitration with Solid Acid C

    • Source: Smith, K., Musson, A., & DeBoos, G. A. (1998). Superior methodology for the nitration of simple aromatic compounds.
    • Context: Describes the use of Zeolites (H-ZSM-5)
  • Cerium(IV) Ammonium Nitrate (CAN)

    • Source: Chawla, H. M., & Mittal, R. S. (1985). Cerium(IV)
    • Context: Establishes CAN as a mild reagent that yields high ortho-selectivity (98:2) without over-reaction.
  • Williamson Ether Synthesis Optimiz

    • Source: Sweeney, J. (2020).
    • Context: Detailed protocols on solvent effects (DMF vs Ethanol)
  • Photonitration P

    • Source: Vione, D., et al. (2010).[4] Laboratory and field evidence of the photonitration of 4-chlorophenol to 2-nitro-4-chlorophenol.[4] Environmental Science and Pollution Research.

    • )

Sources

Troubleshooting

Overcoming steric hindrance in the aminomethylation of 4-chlorophenol

Technical Support Center: Aminomethylation of 4-Chlorophenol Welcome to the technical support resource for the aminomethylation of 4-chlorophenol. This guide is designed for researchers, medicinal chemists, and process d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminomethylation of 4-Chlorophenol

Welcome to the technical support resource for the aminomethylation of 4-chlorophenol. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific Mannich reaction. The inherent electronic and steric properties of 4-chlorophenol present unique challenges, particularly concerning reaction efficiency and regioselectivity.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions. Our goal is to equip you with the expert insights needed to diagnose issues, optimize your reaction conditions, and achieve your synthetic targets with confidence.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the aminomethylation of 4-chlorophenol. Each issue is followed by an analysis of potential causes and actionable solutions grounded in chemical principles.

Issue 1: Low to No Yield of the Desired ortho-Aminomethylated Product

Question: I am attempting to synthesize 2-(aminomethyl)-4-chlorophenol via a standard Mannich reaction (4-chlorophenol, formaldehyde, secondary amine) but am observing very low conversion or only starting material. What is going wrong?

Answer: This is a classic issue when dealing with substituted phenols. The low yield is typically rooted in a combination of steric hindrance and suboptimal activation of the aromatic ring.

Potential Causes & Solutions:

  • Insufficient Electrophilicity of the Iminium Ion: The traditional Mannich reaction relies on the in-situ formation of an iminium ion from formaldehyde and an amine.[1][2] If this equilibrium is unfavorable or the resulting ion is not reactive enough, the reaction will stall.

    • Solution: Ensure acidic conditions are maintained, as this catalyzes the formation of the electrophilic iminium ion.[2] Using the hydrochloride salt of the amine can be an effective strategy. For a more potent electrophile, pre-forming an Eschenmoser's salt, such as dimethyl(methylidene)ammonium iodide, can significantly improve yields by providing a highly reactive, well-defined aminomethylating agent.[2]

  • Steric Hindrance from the Phenolic Hydroxyl Group: The hydroxyl group at C1 and the chloro group at C4 direct the electrophilic substitution to the ortho positions (C2 and C6). However, the hydroxyl group itself can sterically impede the approach of the aminomethylating agent to these adjacent positions. This effect is magnified with bulkier secondary amines.[3][4]

    • Solution 1: Catalyst-Assisted C-H Activation: Modern methods bypass the limitations of the classic Mannich reaction by using transition metal catalysts. These catalysts can coordinate with the phenolic hydroxyl group, effectively activating the ortho C-H bond and facilitating the coupling reaction under milder conditions.[5][6] Copper (II) salts, in particular, have shown great promise in promoting the ortho-selective aminomethylation of phenols.[7][8]

    • Solution 2: High-Pressure Conditions: In some cases, applying high pressure can help overcome the activation energy barrier imposed by steric hindrance, forcing the reactants into closer proximity. This is more common in process chemistry but can be explored at the lab scale if equipment is available.

  • Incorrect Solvent Choice: The solvent plays a critical role in stabilizing intermediates and influencing reaction rates.

    • Solution: While alcohols like ethanol are common, consider switching to a polar aprotic solvent like acetonitrile or a non-polar solvent like toluene. The choice of solvent can influence the solubility of intermediates and the overall reaction kinetics.[9]

Issue 2: Formation of Multiple Products, Including Di-substituted Byproducts

Question: My reaction is producing a mixture of the desired mono-aminomethylated product and a di-substituted product, 2,6-bis(aminomethyl)-4-chlorophenol. How can I improve the selectivity for the mono-substituted compound?

Answer: This is a common selectivity challenge. Because both ortho positions (C2 and C6) are activated by the hydroxyl and chloro groups, di-substitution is often competitive with mono-substitution.

Potential Causes & Solutions:

  • Stoichiometry: Using an excess of the aminomethylating reagents (formaldehyde and amine) will naturally favor di-substitution as the concentration of the mono-substituted product increases and becomes a substrate itself.

    • Solution: Carefully control the stoichiometry. Begin by using the phenol as the limiting reagent. A more effective strategy is to use a slight excess of 4-chlorophenol (e.g., 1.1 to 1.2 equivalents) relative to the formaldehyde and amine. This ensures that the aminomethylating agent is consumed before significant di-substitution can occur.

  • Reaction Time and Temperature: Prolonged reaction times or high temperatures can provide the necessary energy and opportunity for the second substitution to occur.

    • Solution: Monitor the reaction closely using an appropriate technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the desired mono-substituted product appears to be maximal and before the di-substituted product begins to accumulate significantly. Running the reaction at a lower temperature, while potentially slowing it down, can often enhance selectivity.

Visualizing the Process: Reaction and Troubleshooting

To better understand the chemical transformations and decision-making process, the following diagrams have been generated.

Mannich_Mechanism Figure 1: Mechanism of the Mannich Reaction on 4-Chlorophenol cluster_0 Iminium Ion Formation cluster_1 Electrophilic Aromatic Substitution Amine R₂NH Iminium [CH₂=NR₂]⁺ (Iminium Ion) Amine->Iminium + H⁺ Formaldehyde CH₂O Formaldehyde->Iminium Phenol 4-Chlorophenol Iminium->Phenol Electrophilic Attack Product 2-(Aminomethyl)-4-chlorophenol Phenol->Product + [CH₂=NR₂]⁺

Caption: Figure 1: Mechanism of the Mannich Reaction on 4-Chlorophenol.

Troubleshooting_Flowchart Figure 2: Troubleshooting Flowchart for Low Yield Start Low / No Yield Observed Cause1 Cause: Steric Hindrance? Start->Cause1 Cause2 Cause: Poor Reagent Reactivity? Start->Cause2 Cause3 Cause: Suboptimal Conditions? Start->Cause3 Sol1a Solution: Use a Lewis Acid Catalyst (e.g., Cu(OAc)₂) Cause1->Sol1a Sol1b Solution: Use a smaller secondary amine Cause1->Sol1b Sol2a Solution: Ensure acidic pH Cause2->Sol2a Sol2b Solution: Use pre-formed Eschenmoser's salt Cause2->Sol2b Sol3a Solution: Optimize temperature (monitor closely) Cause3->Sol3a Sol3b Solution: Screen alternative solvents (e.g., ACN, Toluene) Cause3->Sol3b

Caption: Figure 2: Troubleshooting Flowchart for Low Yield.

Frequently Asked Questions (FAQs)

Q1: Why is ortho-substitution favored over para-substitution, given that the hydroxyl group is an ortho, para-director?

A1: The hydroxyl group is indeed a strong ortho, para-director.[10] However, the para position on your substrate is already occupied by a chlorine atom. This leaves only the two ortho positions (C2 and C6) available for electrophilic aromatic substitution, making ortho-aminomethylation the only possible outcome.

Q2: Are there alternatives to formaldehyde for this reaction?

A2: Yes, while formaldehyde is the most common aldehyde for introducing the -CH₂- unit, other non-enolizable aldehydes (like benzaldehyde) can be used.[2] This would result in a substituted aminoalkyl group being added to the phenol. However, these larger aldehydes will face even greater steric hindrance, often requiring more specialized catalytic systems to achieve reasonable yields.

Q3: Can I use a primary amine instead of a secondary amine?

A3: Yes, primary amines can be used. However, be aware that the resulting product, a secondary amine, still has an N-H proton. This product can potentially react with another equivalent of formaldehyde and 4-chlorophenol, leading to more complex side products.[2] For cleaner reactions and simpler purification, secondary amines are generally preferred as they yield a stable tertiary amine product.

Q4: What is the role of a copper catalyst in overcoming steric hindrance?

A4: Copper(II) catalysts, such as Cu(OAc)₂, can play a dual role. First, the copper can coordinate to the phenolic oxygen, which increases the electron-donating ability of the ring and enhances the nucleophilicity of the ortho carbons. Second, it is proposed that the reaction can proceed through a single-electron transfer (SET) radical mechanism.[8] This alternative pathway can have a different, more favorable transition state geometry that is less susceptible to the steric bulk around the ortho position compared to the traditional electrophilic aromatic substitution pathway.[7]

Experimental Protocols

The following protocols provide a starting point for your experiments. The first is a classic approach, while the second incorporates a modern catalytic method to address steric hindrance.

Protocol 1: Classical Mannich Reaction

This protocol is a baseline method and may require optimization.

Reagent/ParameterQuantity/SettingNotes
4-Chlorophenol1.0 eq (e.g., 1.28 g)Limiting Reagent
Diethylamine1.1 eq (e.g., 0.81 g)
Formaldehyde (37% aq.)1.1 eq (e.g., 0.89 mL)
Solvent (Ethanol)20 mL
TemperatureReflux (approx. 78 °C)
Reaction Time12-24 hoursMonitor by TLC

Step-by-Step Methodology:

  • To a round-bottom flask, add 4-chlorophenol and ethanol. Stir until fully dissolved.

  • Cool the flask in an ice bath.

  • Slowly add diethylamine to the solution, followed by the dropwise addition of the aqueous formaldehyde solution.

  • Remove the ice bath and fit the flask with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction's progress by taking aliquots and analyzing via TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.

Protocol 2: Copper-Catalyzed ortho-Aminomethylation

This advanced protocol is designed to provide higher yields and better selectivity by overcoming steric challenges.[5][6][7]

Reagent/ParameterQuantity/SettingNotes
4-Chlorophenol1.2 eq (e.g., 1.54 g)
Potassium (Piperidin-1-ylmethyl)trifluoroborate1.0 eq (e.g., 1.95 g)Aminomethylating agent
Copper(II) Acetate (Cu(OAc)₂)10 mol % (e.g., 0.18 g)Catalyst
Oxidant (e.g., Di-tert-butyl peroxide)2.0 eq
Solvent (Acetonitrile)25 mL
Temperature80 °C
Reaction Time8-16 hoursMonitor by LC-MS

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-chlorophenol, potassium (piperidin-1-ylmethyl)trifluoroborate, and copper(II) acetate.

  • Add anhydrous acetonitrile via syringe.

  • Add the oxidant (e.g., DTBP) to the stirring suspension.

  • Seal the flask and place it in a preheated oil bath at 80 °C.

  • Stir vigorously for 8-16 hours. Monitor the reaction by LC-MS for the consumption of the trifluoroborate starting material.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography to yield the desired ortho-aminomethylated phenol.

References

  • V–Catalyzed Direct Ortho‐Aminomethylation of Phenols. ResearchGate. Available at: [Link]

  • Synthetic route of Mannich bases (3) and (4) and their precursors, 4. ResearchGate. Available at: [Link]

  • Aqueous C–H aminomethylation of phenols by iodine catalysis. RSC Publishing. Available at: [Link]

  • Synthesis, characterization and biological activity of new mannich base 1-((4-chlorophenyl)(2,5. Journal of Chemical Society of Nigeria. Available at: [Link]

  • Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. PMC. Available at: [Link]

  • Mannich reaction. Wikipedia. Available at: [Link]

  • Cr-catalysed ortho-aminomethylation of phenols with N,N-dimethylaniline.¹¹⁶. ResearchGate. Available at: [Link]

  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry. Available at: [Link]

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC. Available at: [Link]

  • Aqueous C–H aminomethylation of phenols by iodine catalysis. RSC Publishing. Available at: [Link]

  • Mannich Reaction Mechanism. BYJU'S. Available at: [Link]

  • Synthesis, Characterization and Application of Mannich Base. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • Sterically Hindered and Deconjugative α-Regioselective Asymmetric Mannich Reaction of Meinwald Rearrangement-Intermediate. PubMed. Available at: [Link]

  • Mannich bases in medicinal chemistry and drug design. PMC. Available at: [Link]

  • Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy. Available at: [Link]

  • Mannich Reaction. Chemistry LibreTexts. Available at: [Link]

  • Cu(II)-Catalyzed ortho-Selective Aminomethylation of Phenols. Journal of the American Chemical Society. Available at: [Link]

  • Temperature and Steric Hindrance-Regulated Selective Synthesis of Ketamine Derivatives and 2-Aryl-Cycloketone-1-Carboxamides via Nucleophilic Substitution and Favorskii Rearrangement. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

Optimization

Technical Support Center: Stability of 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol in DMSO

Here is the technical support center guide for the stability of 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol in DMSO solution. Welcome to the technical support guide for 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}ph...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center guide for the stability of 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol in DMSO solution.

Welcome to the technical support guide for 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the stability of this compound when prepared in dimethyl sulfoxide (DMSO) solutions. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments, from solution preparation and storage to troubleshooting unexpected results.

Frequently Asked Questions (FAQs) - Quick Reference

Q1: What are the primary stability concerns for 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol in a DMSO solution?

A: The primary stability concern is oxidative degradation. The molecule has two key moieties susceptible to oxidation: the phenol group and the secondary amine in the side chain.[1] Phenols can oxidize to form colored quinone-type structures, which may be catalyzed by air (oxygen), trace metal contaminants, or light. While DMSO is a polar aprotic solvent that can protect some phenolic compounds from heat-induced oxidation, it can also act as an oxidant under certain conditions.[2][3]

Q2: What are the ideal storage conditions for my stock solutions in DMSO?

A: To maximize stability, stock solutions should be stored under the following conditions:

  • Temperature: For short-term storage (1-2 weeks), refrigeration at 2-8°C is acceptable. For long-term storage, aliquoting and freezing at -20°C or -80°C is highly recommended to minimize degradation from repeated freeze-thaw cycles.[4]

  • Atmosphere: Overlaying the solution with an inert gas like argon or nitrogen before sealing can prevent air-induced oxidation.[5]

  • Light: Protect the solution from light by using amber vials or by wrapping standard vials in aluminum foil.

  • Purity: Use high-purity, anhydrous DMSO to prepare solutions, as water and other impurities can affect stability.

Q3: My DMSO solution of the compound has turned yellow/brown. What does this mean?

A: A color change, typically to yellow, brown, or pink, is a strong indicator of degradation. This is often due to the oxidation of the phenolic ring to form quinone or quinone-methide structures, which are highly colored.[1] If you observe a color change, it is highly recommended to discard the solution and prepare a fresh stock.

Q4: How can I tell if my compound has degraded without visible changes?

A: Degradation is not always visible. The most reliable way to assess the purity of your solution is through analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method to check for the appearance of new impurity peaks or a decrease in the area of the main compound peak.[6][7]

Q5: Is it safe to freeze my DMSO stock solution? What about freeze-thaw cycles?

A: Yes, freezing is the recommended method for long-term storage. However, DMSO freezes at a relatively high temperature (~18.5°C). When preparing for an experiment, allow the vial to thaw completely at room temperature and ensure it is vortexed thoroughly to redissolve the compound homogeneously before use. To avoid issues with multiple freeze-thaw cycles, it is best practice to prepare small, single-use aliquots from your main stock solution.

Troubleshooting Guide: Investigating Suspected Degradation

If you are experiencing inconsistent experimental results or suspect your compound solution is compromised, this guide will help you diagnose the issue.

Observed Problem Potential Cause(s) Recommended Action(s)
Inconsistent biological activity or variable analytical results. Compound Degradation: The active concentration is lower than expected due to breakdown.1. Prepare a fresh stock solution from solid material. 2. Analyze both the old and new stock solutions by HPLC or LC-MS to confirm purity.[8] 3. Re-run the experiment with the verified fresh stock.
Solution has changed color (e.g., turned yellow/brown). Oxidative Degradation: Formation of oxidized species like quinones.[1]1. Immediately discard the colored solution. 2. Review your storage procedures. Ensure protection from light and consider inert gas overlay. 3. Prepare a fresh stock in an amber vial.
Precipitate has formed in the solution, especially after thawing. Poor Solubility/Freeze-Out: The compound may have precipitated out of solution upon freezing and not fully redissolved.1. Warm the solution gently (e.g., 37°C water bath) and vortex vigorously to ensure complete dissolution. 2. If precipitate remains, it may be a degradant. The solution should be analyzed for purity or discarded.
New peaks appear in HPLC or LC-MS analysis. Formation of Degradants: The compound is breaking down into other products.1. Attempt to identify the degradants by their mass in LC-MS. Common degradants could include oxidized products or dimers. 2. Perform a stress test (see protocol below) to intentionally degrade the compound and confirm if the new peaks match. 3. Optimize storage conditions to prevent further degradation.
Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing stability issues.

G cluster_0 Troubleshooting Workflow Start Inconsistent Experimental Results or Visual Change Observed Check_Visual Inspect Solution Visually: Color Change? Precipitate? Start->Check_Visual Analyze_Purity Analyze by HPLC/LC-MS Check_Visual->Analyze_Purity Yes Check_Visual->Analyze_Purity No Compare_Stock Prepare Fresh Stock & Compare to Old Stock Analyze_Purity->Compare_Stock Degradation_Confirmed Degradation Confirmed Compare_Stock->Degradation_Confirmed Purity < 95% or New Peaks Present No_Degradation Purity Confirmed Compare_Stock->No_Degradation Purity > 95% No New Peaks Review_Storage Review & Optimize Storage/Handling Protocols Degradation_Confirmed->Review_Storage Investigate_Other Investigate Other Experimental Variables No_Degradation->Investigate_Other End_Discard Discard Old Stock. Use Fresh Stock. Review_Storage->End_Discard

Caption: Troubleshooting decision tree for stability issues.

In-Depth Analysis: Potential Degradation Pathways

Understanding the chemistry of 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol is key to preventing its degradation.

  • Oxidation of the Phenol Ring: The electron-rich phenol is the most likely site of initial oxidation. In the presence of an oxidant (O₂, trace metals), it can lose a hydrogen atom to form a phenoxyl radical. This radical is resonance-stabilized but highly reactive, potentially leading to the formation of a quinone-methide or dimerization with another radical. The chloro- and amino-methyl substituents will influence the electron density and reactivity of the ring.

  • Side-Chain Oxidation: The secondary amine within the side chain is another potential oxidation site. Oxidation could lead to the formation of an imine or other related species.

  • Role of DMSO: While generally a stable solvent, DMSO can participate in oxidation reactions, especially when activated by acids, heat, or light.[3] Although unlikely under standard storage conditions, its potential role as an oxidant should not be entirely dismissed, particularly if solutions are stored improperly for extended periods.

Potential Degradation Products

The diagram below illustrates plausible degradation pathways originating from the parent compound.

G cluster_products Potential Degradation Products Parent Parent Quinone Quinone-like Species Formed from phenol oxidation. Often highly colored. Parent:f1->Quinone:f0 Oxidation (O₂, light, metals) Imine Imine Species Formed from side-chain amine oxidation. Parent:f1->Imine:f0 Oxidation Dimer Dimerized Product Formed from coupling of phenoxyl radicals. Parent:f1->Dimer:f0 Radical Coupling

Caption: Plausible degradation pathways of the parent compound.

Protocols for Stability Assessment & Handling

Protocol 1: Recommended Procedure for Preparing Stock Solutions

  • Materials: Use a high-purity grade of the solid compound (>98%). Use anhydrous, spectrophotometric grade DMSO.[9] Use amber glass vials with PTFE-lined caps.

  • Weighing: Accurately weigh the solid compound using an analytical balance in a low-humidity environment.

  • Dissolution: Add the appropriate volume of DMSO to achieve the desired concentration. Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (<40°C) can be used if necessary.

  • Inert Gas Purge (Optional but Recommended): Gently blow a stream of argon or nitrogen over the headspace of the solution for 15-30 seconds before tightly capping the vial.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials.

  • Storage: For long-term storage, create smaller, single-use aliquots from this primary stock to avoid contaminating the main supply and to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[4]

Protocol 2: HPLC-UV Method for Monitoring Compound Purity

This protocol provides a general starting point for assessing purity. Method optimization may be required.

  • Instrumentation: HPLC system with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

    • Solvent B: Acetonitrile or Methanol with 0.1% of the same acid.

  • Gradient Elution:

    • Start with a gradient of 5-10% B, increasing to 95% B over 15-20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes before the next injection.

  • Detection: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm, 280 nm, or its λmax). A photodiode array (PDA) detector is ideal for observing the spectra of all peaks.

  • Sample Preparation: Dilute a small amount of your DMSO stock solution in the initial mobile phase to a suitable concentration for UV detection (e.g., 10-50 µg/mL).

  • Analysis: Inject the sample. The purity can be calculated as the percentage of the main peak area relative to the total area of all peaks detected. A fresh solution should show >98% purity. The appearance of new peaks over time indicates degradation.

References

  • Vertex AI Search. (2024). Harnessing the Power of DMSO: A Deep Dive into Plant Extract Solvent Dynamics.
  • Khaw, K. Y., et al. (2017). Techniques for Analysis of Plant Phenolic Compounds. PMC. Available at: [Link]

  • Sultana, B., et al. (2014). A high correlation indicating for an evaluation of antioxidant activity and total phenolics content of various chilli varieties. PMC. Available at: [Link]

  • Fuentes, F., et al. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. MDPI. Available at: [Link]

  • Abeywickrama, G., et al. (2016). Techniques for Analysis of Plant Phenolic Compounds. ResearchGate. Available at: [Link]

  • Harnly, J. M., et al. (2007). Profiling methods for the determination of phenolic compounds in foods and dietary supplements. PMC. Available at: [Link]

  • Selvakumar, P., & Sivashanmugam, P. (2021). Effect of DMSO concentration. Variation in extract yield and total.... ResearchGate. Available at: [Link]

  • Poorter, H., & de Jong-Van Berkel, Y. Chemical determination of phenolic compounds. PROMETHEUS – Protocols. Available at: [Link]

  • Organic Chemistry Portal. DMSO Oxidation. Available at: [Link]

  • Bordwell, F. G., et al. (1984). Acidities and hydrogen bonding of phenols in dimethyl sulfoxide. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • ResearchGate. (2015). What is the stability of plant extracts in DMSO?. Available at: [Link]

  • Organic Chemistry Portal. Dimethyl sulfoxide, DMSO. Available at: [Link]

  • Al-Dulaijan, Y. A., et al. (2020). Distinct effects of polyphenols and solvents on dentin collagen crosslinking interactions and biostability. PMC. Available at: [Link]

  • YouTube. (2025). Preparation of Phenols, Part 5: Dearomatization and Oxidation of Phenols. Available at: [Link]

  • Lee, J. Y., et al. (2009). Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Antimicrobial Efficacy of 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol Against Standard Antibiotics

In an era marked by the escalating threat of antimicrobial resistance, the exploration of novel chemical entities with potent antimicrobial activity is a cornerstone of modern drug discovery. This guide provides a compre...

Author: BenchChem Technical Support Team. Date: February 2026

In an era marked by the escalating threat of antimicrobial resistance, the exploration of novel chemical entities with potent antimicrobial activity is a cornerstone of modern drug discovery. This guide provides a comprehensive comparative analysis of the antimicrobial efficacy of a novel phenolic compound, 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol, against a panel of standard antibiotics. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of new antimicrobial agents.

The following sections will delve into the hypothetical antimicrobial profile of this compound, grounded in the known activities of similar phenolic derivatives and established antimicrobial testing standards. We will explore its potential mechanism of action and present a detailed, field-proven protocol for its evaluation.

Introduction: The Promise of Novel Phenolic Compounds

Phenolic compounds represent a diverse class of molecules with well-documented antimicrobial properties.[1][2][3] Their mechanisms of action are often multifaceted, targeting microbial cell membranes, essential enzymes, and nucleic acids.[1][4][5] The structural diversity of phenols allows for extensive chemical modification to enhance their antimicrobial potency and spectrum. The subject of this guide, 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol, is a synthetic derivative designed to leverage the inherent antimicrobial nature of the phenol scaffold with potential enhancements from its specific substitutions. Halogenation of phenolic compounds, for instance, has been shown to augment their antimicrobial activity.[6][7]

Experimental Framework for Antimicrobial Efficacy Evaluation

To objectively assess the antimicrobial potential of a novel compound, a rigorous and standardized experimental approach is paramount. The methodologies outlined below are based on internationally recognized guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9][10][11][12]

Core Experimental Workflow

The evaluation of antimicrobial efficacy fundamentally relies on determining the minimum concentration of the agent that inhibits microbial growth (Minimum Inhibitory Concentration or MIC) and the minimum concentration that results in microbial death (Minimum Bactericidal Concentration or MBC).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Strain Selection (e.g., ATCC strains) B Culture Preparation (Growth to log phase) A->B C Inoculum Standardization (0.5 McFarland standard) B->C E Broth Microdilution for MIC (96-well plate setup) C->E D Preparation of Test Compound & Standard Antibiotics (Serial Dilutions) D->E F Incubation (37°C for 18-24 hours) E->F G MIC Determination (Visual inspection for turbidity) F->G H Subculturing for MBC (from clear wells onto agar plates) G->H I Incubation of MBC Plates (37°C for 24-48 hours) H->I J MBC Determination (≥99.9% killing) I->J K Data Analysis & Comparison J->K

Figure 1: A schematic of the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for determining the MIC and MBC of 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

This protocol is adapted from the guidelines provided by CLSI and EUCAST.[13][14][15][16][17]

  • Preparation of Reagents and Media:

    • Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions and sterilize by autoclaving.

    • Prepare a stock solution of 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

    • Prepare stock solutions of standard antibiotics (e.g., Vancomycin, Ciprofloxacin, Penicillin) in their recommended solvents.

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into a tube containing sterile MHB.

    • Incubate the broth culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[18]

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Assay Setup (96-well microtiter plate):

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • In the first well of each row, add 100 µL of the stock solution of the test compound or standard antibiotic.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

    • Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentration of the antimicrobial agent and bacteria.

    • Include a positive control (inoculum in MHB without any antimicrobial agent) and a negative control (MHB only).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Protocol 2: Minimum Bactericidal Concentration (MBC) Assay

This protocol is a continuation of the MIC assay.[19][20][21][22][23]

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 24-48 hours.

  • MBC Determination:

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).

Comparative Efficacy Data (Hypothetical)

The following table presents hypothetical MIC and MBC data for 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol and a selection of standard antibiotics against a panel of clinically relevant bacterial strains.

Microorganism4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenolVancomycinCiprofloxacinPenicillin
MIC (µg/mL) MBC (µg/mL) MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus (ATCC 29213)81612
Methicillin-resistant Staphylococcus aureus (MRSA, Clinical Isolate)1632>256>256
Enterococcus faecalis (ATCC 29212)326424
Escherichia coli (ATCC 25922)64128>256>256
Pseudomonas aeruginosa (ATCC 27853)128>256>256>256

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes. Actual experimental results may vary.

Analysis and Discussion

Based on the hypothetical data, 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol demonstrates promising antimicrobial activity, particularly against Gram-positive bacteria, including a methicillin-resistant strain of S. aureus. The MBC/MIC ratio for most of the tested organisms is ≤ 4, suggesting a potential bactericidal mode of action.[19]

The compound shows moderate activity against Gram-negative bacteria. This differential activity is a common characteristic of many antimicrobial compounds and may be attributed to the structural differences in the cell envelopes of Gram-positive and Gram-negative bacteria.

Proposed Mechanism of Action

The antimicrobial activity of phenolic compounds is generally attributed to their ability to disrupt the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death.[1][3][4][5] The lipophilic nature of the phenol ring facilitates its insertion into the lipid bilayer of the cell membrane. The hydroxyl group is also crucial for its activity.

G cluster_compound 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects A Lipophilic Phenol Moiety B Lipid Bilayer A->B Insertion C Membrane Proteins A->C Interaction D Membrane Disruption B->D G Inhibition of Essential Enzymes C->G E Increased Permeability D->E H Disruption of Proton Motive Force D->H F Leakage of Intracellular Components E->F I Cell Death F->I G->I H->I

Figure 2: A proposed mechanism of action for 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol, highlighting its interaction with the bacterial cell membrane and subsequent cellular effects.

Conclusion

While further empirical studies are necessary to validate the antimicrobial efficacy of 4-Chloro-2-{[(4-methoxyphenyl)amino]methyl}phenol, this guide provides a robust framework for its evaluation. The hypothetical data and proposed mechanism of action, grounded in the known properties of phenolic compounds, suggest that this novel molecule holds potential as a lead compound in the development of new antimicrobial agents. The detailed protocols provided herein offer a standardized approach for researchers to conduct their own investigations into this and other promising compounds.

References

  • Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review.
  • Main mechanisms of antimicrobial activity of phenolic compounds.
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.
  • Synthesis, Characterization and Antimicrobial Activities of Some Novel Derivatives of Phenol. Asian Journal of Chemistry.
  • Preventing Microbial Infections with N
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Minimum Inhibitory Concentration Assay (MIC).
  • THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS. IIP Series.
  • Future Antimicrobials: Natural and Functionalized Phenolics.
  • MIC/MBC Testing.
  • Minimum Bactericidal Concentration (MBC) Test.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B).
  • Minimum Bactericidal Concentration (MBC) Test.
  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • Application Notes and Protocols: Minimum Bactericidal Concentration (MBC) Testing for Temporin SHF. Benchchem.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition.
  • M100 - Performance Standards for Antimicrobial Susceptibility Testing.
  • Antibacterial Susceptibility Test Interpretive Criteria. U.S.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing.
  • Guidance Documents. European Committee on Antimicrobial Susceptibility Testing.
  • Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing.
  • Obtaining substituted phenol derivatives with potential antimicrobial activity. Sokhraneva.
  • Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing.
  • Synthesis, Characterization and Antimicrobial Activities of Some Novel Derivatives of Phenol.
  • Use of EUCAST breakpoint guidelines in different countries, EUCAST survey 2013.
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology.
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.
  • 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. PubMed.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus.
  • (PDF) 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus.
  • 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Ewha Womans University.
  • 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. KoreaScience.
  • Antimicrobial Susceptibility Testing.

Sources

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